1-(2-Fluorobenzyl)-1,4-diazepane chemical structure and properties
A Strategic Scaffold for Medicinal Chemistry and Fragment-Based Drug Design Executive Summary & Structural Rationale 1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7) represents a "privileged structure" in modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
A Strategic Scaffold for Medicinal Chemistry and Fragment-Based Drug Design
Executive Summary & Structural Rationale
1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7) represents a "privileged structure" in modern drug discovery. Unlike its 6-membered analog (piperazine), the 7-membered diazepane ring introduces unique conformational flexibility, allowing the molecule to adopt twisted-chair or boat conformations that can access distinct binding pockets in G-Protein Coupled Receptors (GPCRs) and kinases.
The incorporation of the 2-fluorine atom on the benzyl ring is a deliberate medicinal chemistry tactic:
Metabolic Blocking: It obstructs the ortho-position from metabolic oxidation (P450-mediated hydroxylation).
Electronic Modulation: The withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially enhancing
stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in target proteins.
Conformational Bias: The fluorine atom induces a specific dipole orientation, often locking the benzyl-methylene bond into a preferred conformation relative to the diazepane ring.
Physicochemical Profile
The following data characterizes the dihydrochloride salt form, which is the industry standard for stability and solubility.
Property
Value / Description
Note
IUPAC Name
1-[(2-Fluorophenyl)methyl]-1,4-diazepane
CAS Number
775561-26-7
Free base often cited as generic
Molecular Formula
Free Base
Molecular Weight
208.28 g/mol
Free Base
Salt MW
~281.2 g/mol
Dihydrochloride ()
Physical State
White to off-white crystalline solid
Hygroscopic as HCl salt
Solubility
Water (>50 mM), DMSO (>100 mM)
Excellent aqueous solubility (salt)
pKa (Calc)
,
is the basic secondary amine
LogP (Calc)
1.48
Moderate lipophilicity
H-Bond Donors
1 (Secondary Amine)
Critical for H-bonding
Synthetic Methodologies
To ensure high purity and avoid the formation of bis-alkylated byproducts (a common pitfall in diazepane chemistry), we recommend the Boc-Protection Strategy over direct alkylation.
3.1 Recommended Workflow: The "Boc-Route"
This method guarantees regioselectivity, ensuring the benzyl group attaches only to the
position, leaving the position available for further functionalization or salt formation.
Reaction Scheme (DOT Visualization):
Caption: Step-wise synthesis ensuring regioselective mono-alkylation via Boc-protection.
Procedure: Mix amine and aldehyde in DCE for 30 mins to form the imine. Add STAB portion-wise. Stir at RT for 12 hours.
Validation: TLC (5% MeOH in DCM) should show consumption of the secondary amine.
Deprotection & Salt Formation:
Dissolve the intermediate in 1,4-dioxane.
Add 4M HCl in dioxane (excess). Stir for 2 hours. Precipitate forms.[1]
Filter the white solid and wash with cold ether.
Yield: Expect 85-90%.
Pharmacological Implications & SAR[9]
The 1-(2-fluorobenzyl)-1,4-diazepane moiety acts as a versatile pharmacophore. In SAR (Structure-Activity Relationship) studies, it serves as a linker that positions an aromatic "head" group at a specific distance from a basic amine "tail."
4.1 Receptor Interaction Mapping
This scaffold is frequently observed in ligands for:
Sigma Receptors (
): The benzyl group occupies the hydrophobic pocket, while the diazepane nitrogen interacts with Aspartate residues.
Histamine
Antagonists: The 7-membered ring provides the necessary bulk to differentiate from targets.
Dopamine
Partial Agonists: Often linked to a quinoline or amide moiety via the secondary nitrogen.
The 1-(2-Fluorobenzyl)homopiperazine Scaffold: Nomenclature, Synthesis, and Applications in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Introduction and Nomenclature In the pursuit of novel therapeutics, the structura...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Laboratory Guide
Introduction and Nomenclature
In the pursuit of novel therapeutics, the structural optimization of cyclic amines is a cornerstone of medicinal chemistry. 1-(2-Fluorobenzyl)homopiperazine , a versatile building block, exemplifies this optimization. By expanding the traditional six-membered piperazine ring into a seven-membered 1,4-diazepane (homopiperazine) system, researchers can dramatically alter the physicochemical and spatial properties of a pharmacophore.
The compound is recognized across literature and commercial catalogs under several synonymous identifiers. Understanding this nomenclature is critical for accurate database querying and procurement[1][2].
Alternative Name: 1-(2-fluorobenzyl)-1,4-diazepane
Salt Forms: Frequently isolated and utilized as a dihydrochloride hydrate (e.g., 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate) to enhance bench stability and aqueous solubility.
Physicochemical Profiling
The physical and chemical properties of 1-(2-fluorobenzyl)homopiperazine dictate its behavior in both synthetic workflows and biological assays. The table below consolidates the core quantitative data for the free base form[1][2].
Property
Value
Structural Significance
CAS Registry Number
775561-26-7
Unique identifier for the free base form.
Molecular Formula
C₁₂H₁₇FN₂
Indicates the presence of a single fluorine atom, useful for ¹⁹F-NMR tracking.
Molecular Weight
208.28 g/mol
Low molecular weight, ideal for fragment-based drug discovery (FBDD).
Monoisotopic Mass
208.13757 Da
Critical for high-resolution mass spectrometry (HRMS) validation.
Predicted XlogP
~1.6
Optimal lipophilicity for passive membrane permeability.
Hydrogen Bond Donors
1
The secondary amine (N4) remains available for further functionalization.
Hydrogen Bond Acceptors
3
Contributes to target receptor binding affinity (e.g., GPCRs).
The Homopiperazine Advantage in Drug Design
The transition from a piperazine to a homopiperazine (1,4-diazepane) scaffold is not merely a structural novelty; it is a strategic maneuver in drug design driven by causality[3][4].
Enhanced Aqueous Solubility: The insertion of an additional methylene bridge increases the
carbon fraction. This added flexibility disrupts planar crystal packing, significantly enhancing aqueous solubility compared to rigid piperazine analogs[3].
Altered Spatial Vectors: The seven-membered ring adopts distinct conformations (e.g., twist-chair). This alters the exit vectors of the N1 and N4 substituents, allowing the molecule to probe different sub-pockets within complex protein targets, such as G-protein coupled receptors (GPCRs)[5].
Metabolic Stability: The fluorine substitution at the ortho-position of the benzyl ring serves a dual purpose: it blocks potential sites of cytochrome P450-mediated oxidation and modulates the basicity of the adjacent tertiary amine through inductive electron withdrawal.
Synthetic Workflows and Experimental Protocols
The synthesis of 1-(2-fluorobenzyl)-1,4-diazepane relies on the selective mono-alkylation of the homopiperazine core. The primary challenge in this workflow is preventing over-alkylation (the formation of N,N'-dialkylated byproducts).
Fig 1. Step-by-step synthetic workflow for 1-(2-fluorobenzyl)-1,4-diazepane.
Protocol: Selective Mono-Alkylation of 1,4-Diazepane
Rationale: To ensure a self-validating and high-yield system, this protocol utilizes a large stoichiometric excess of 1,4-diazepane. The excess reagent outcompetes the mono-alkylated product for the electrophile, suppressing double alkylation. Potassium carbonate (
) is selected as a mild, non-nucleophilic base to scavenge the generated acid without interfering with the primary reaction[4][5].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1,4-diazepane (5.0 equivalents) in anhydrous acetonitrile (ACN). ACN is preferred over DMF for easier downstream removal.
Base Addition: Add anhydrous
(3.0 equivalents) to the stirring solution.
Electrophile Introduction: Dissolve 2-fluorobenzyl chloride (1.0 equivalent) in a minimal amount of ACN. Add this solution dropwise to the reaction mixture at 0°C to control the initial exothermic reaction.
Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60–80°C. Monitor the reaction via Thin Layer Chromatography (TLC) (eluent: DCM/MeOH/NH₄OH 90:9:1). The reaction is typically complete within 8–12 hours.
Workup (Self-Validation): Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. To remove the excess unreacted 1,4-diazepane (which is highly water-soluble), partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify the crude oil via silica gel flash chromatography to yield the pure 1-(2-fluorobenzyl)-1,4-diazepane. Validate the structure and purity using LC-MS ().
Mechanistic Pathways and Pharmacological Applications
The 1-benzyl-1,4-diazepane scaffold is a privileged structure in pharmacology, frequently utilized to target central nervous system (CNS) receptors and bacterial resistance mechanisms.
Fig 2. Pharmacological pathways modulated by 1-benzyl-1,4-diazepane scaffolds.
Key Applications in Literature
Sigma Receptor Ligands: 1,4-Diazepane derivatives exhibit high binding affinity for Sigma-1 (
) receptors. By functionalizing the secondary amine of the 1-(2-fluorobenzyl)homopiperazine core, researchers have developed potent neuroprotective agents that modulate intracellular calcium release and exhibit strong antioxidant profiles[6].
GPCR Modulation (5-HT Receptors): The homopiperazine ring is highly effective in differentiating between serotonin receptor subtypes. Structural modifications on the benzyl-diazepane skeleton have yielded highly selective 5-HT₇ receptor antagonists, which are actively investigated for their antidepressant-like effects[5].
Bacterial Efflux Pump Inhibitors (EPIs): Beyond human targets, 1-benzyl-1,4-diazepane derivatives have been identified as capable of reducing the efflux of resistance-nodulation-cell division (RND) pumps in Escherichia coli. By inhibiting pumps like AcrAB-TolC, these scaffolds act as adjuvants, increasing membrane permeability and restoring the efficacy of antibiotics like levofloxacin against multidrug-resistant (MDR) pathogens[7].
References
PubChemLite - 775561-26-7 (C12H17FN2). Université du Luxembourg. Available at:[Link]
Scaffold and Parasite Hopping: Discovery of New Protozoal Proliferation Inhibitors. PubMed Central (PMC). Available at:[Link]
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing. Available at:[Link]
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central (PMC). Available at:[Link]
New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation. Taylor & Francis Online. Available at:[Link]
1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli. FLORE (University of Florence). Available at:[Link]
A Technical Guide to Design, Synthesis, and Pharmacological Optimization
Executive Summary: The Privileged Scaffold Status
In modern drug discovery, the 1,4-diazepane (homopiperazine) ring represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. When functionalized with a fluorobenzyl moiety, this scaffold gains critical physicochemical properties that distinguish it from its 6-membered analogue, piperazine.[1]
This guide analyzes the medicinal chemistry utility of the N-(fluorobenzyl)-1,4-diazepane motif.[1] Unlike rigid benzodiazepines, the 1,4-diazepane core offers unique conformational flexibility (twist-chair/twist-boat), allowing it to adapt to pleomorphic binding pockets in GPCRs (e.g., Histamine H3, Sigma-1) and enzymes (e.g., KDM1A).[1] The addition of the fluorobenzyl group serves a dual purpose: it acts as a lipophilic anchor for hydrophobic pockets and utilizes the fluorine atom to block metabolic oxidation (Cytochrome P450) while modulating the basicity of the distal nitrogen.
Medicinal Chemistry Rationale
The Scaffold: 1,4-Diazepane vs. Piperazine
The expansion from a 6-membered piperazine to a 7-membered diazepane introduces distinct structural vectors:
Conformational Flexibility: The diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] This entropy allows the scaffold to "mold" into receptor sites that are sterically restricted for rigid piperazines.
Basicity Modulation: The pKa of the secondary amine in 1,4-diazepane (approx. 9.5–10.0) is generally higher than that of piperazine. However, N-alkylation with electron-withdrawing groups (like fluorobenzyl) can fine-tune this pKa to optimize Blood-Brain Barrier (BBB) penetration.[1]
The Substituent: 4-Fluorobenzyl
The choice of a fluorobenzyl group over a simple benzyl or alkyl group is driven by three "Causality" factors:
Metabolic Blocking: The para-position of a benzyl group is a metabolic "soft spot," highly susceptible to CYP450-mediated hydroxylation.[1] Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) blocks this oxidation without imposing significant steric bulk.[2]
Lipophilicity (logP): The C-F bond increases lipophilicity compared to C-H, enhancing membrane permeability—critical for CNS targets like H3 and Sigma-1 receptors.
Electronic Effects: The high electronegativity of fluorine withdraws electron density from the aromatic ring, influencing
stacking interactions with aromatic residues (Phe, Trp, Tyr) in the binding pocket.
Synthetic Strategies & Protocols
To ensure Scientific Integrity , we prioritize synthetic routes that are self-validating and minimize side reactions (e.g., bis-alkylation).[1]
Validated Synthetic Workflow
The most robust method for generating mono-N-substituted diazepanes is Reductive Amination (Route A) rather than direct alkylation (Route B), which often leads to mixtures of mono-, di-, and quaternary ammonium salts.[1]
Protocol: Synthesis of 1-(4-Fluorobenzyl)-1,4-diazepane
Objective: Selective mono-functionalization of homopiperazine.
Imine Formation: Dissolve homopiperazine (5.0 eq, excess is critical to prevent bis-alkylation) in anhydrous Dichloromethane (DCM). Add 4-Fluorobenzaldehyde (1.0 eq) dropwise at 0°C.
Activation: Add Glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen.
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions. This mild reducing agent selectively reduces the imine over the aldehyde.
Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine.
Purification: The excess homopiperazine remains in the aqueous phase or is easily removed via column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).
Self-Validating Checkpoint:
TLC Monitoring: Disappearance of aldehyde spot.
Mass Spec: Look for M+1 = 209.1 (Calculated for C12H17FN2). Absence of M+1 = 317 (bis-alkylated byproduct) confirms protocol success.[1]
Visualization: Synthetic Decision Tree
Caption: Comparative analysis of synthetic routes. Route A (Reductive Amination) is the industry standard for minimizing poly-alkylation impurities.[1]
Case Studies: Biological Applications
Histamine H3 Receptor Antagonists (CNS Disorders)
Mechanism: The H3 receptor is a presynaptic autoreceptor in the CNS.[3][4] Antagonists enhance the release of histamine, acetylcholine, and dopamine, offering therapeutic potential for Alzheimer's, narcolepsy, and ADHD.
Role of Fluorobenzyl Diazepane:
The diazepane ring acts as the basic core (pharmacophore element: basic nitrogen) that interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.
The 4-fluorobenzyl group targets the secondary hydrophobic pocket.[1] The fluorine atom specifically improves metabolic stability against CNS oxidases while maintaining the lipophilicity required to cross the Blood-Brain Barrier.[1]
Data Insight: Analogs with para-F substitution often show a 2-5x increase in half-life (
) compared to unsubstituted benzyl analogs due to blocked metabolic clearance.[1]
Sigma-1 Receptor Ligands (Neuroprotection)
Mechanism: Sigma-1 receptors act as ligand-operated molecular chaperones at the endoplasmic reticulum (ER) interface.[1][5]
Pharmacophore Mapping: High-affinity Sigma-1 ligands typically require:
Application: N-(4-fluorobenzyl)-1,4-diazepane derivatives have demonstrated nanomolar affinity (
nM) for Sigma-1.[1] The fluorobenzyl group is critical here; the electron-withdrawing fluorine enhances the electrostatic interaction with the receptor's aromatic cage (Tyr103, Phe107).
CB2 Receptor Agonists (Inflammation & Pain)
Mechanism: Selective activation of Cannabinoid Receptor 2 (CB2) provides analgesic effects without the psychoactive side effects of CB1 activation.
Optimization Strategy: Early diazepane-based CB2 agonists suffered from rapid oxidative metabolism.[1]
Solution: Introduction of the 4-fluorobenzyl moiety. The C-F bond prevents the rapid hydroxylation of the aromatic ring, a common clearance pathway for these lipophilic agonists. This modification transforms a "hit" into a "lead" with viable pharmacokinetic (PK) properties.
Quantitative Data Summary: SAR Trends
Structural Modification
Effect on Potency ()
Effect on Metabolic Stability ()
Effect on Lipophilicity (cLogP)
N-Benzyl (Unsubstituted)
Baseline (++)
Low (+)
Baseline
N-(4-Fluorobenzyl)
High (+++)
High (+++)
Increased (+)
N-(4-Methoxybenzyl)
Moderate (++)
Low (+) (O-demethylation risk)
Moderate
N-(2-Fluorobenzyl)
Moderate (++)
Moderate (++)
Increased (+)
Piperazine Analog
Moderate (++)
High (+++)
Slightly Lower
Table 1: Structure-Activity Relationship (SAR) summary comparing the fluorobenzyl diazepane scaffold against common variations.
Visualization: Pharmacophore Interaction Map
This diagram illustrates how the Fluorobenzyl Diazepane scaffold interacts with a generic GPCR binding pocket (e.g., H3 or Sigma-1), highlighting the specific role of the fluorine atom.
Caption: Pharmacophore map showing the diazepane core anchoring to the receptor via ionic bonding, while the fluorine atom protects the hydrophobic tail from metabolic degradation.
References
Review of 1,4-Diazepines: Ramajayam, R., et al. (2007). "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry. Link
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
CB2 Agonist Optimization: Lombardino, J. G., et al. (2011). "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters. Link
H3 Receptor Antagonists: Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link
Sigma Receptor Ligands: Chu, W., et al. (2005). "Synthesis and Characterization of N-(4-Fluorobenzyl) Analogs for Sigma Receptors." Journal of Medicinal Chemistry. Link
1-(2-Fluorobenzyl)-1,4-diazepane molecular weight and formula C12H17FN2
Molecular Formula: C₁₂H₁₇FN₂ | Molecular Weight: 208.28 g/mol | CAS: 775561-26-7 Executive Summary 1-(2-Fluorobenzyl)-1,4-diazepane is a pharmacologically significant heterocyclic building block characterized by a seven-...
1-(2-Fluorobenzyl)-1,4-diazepane is a pharmacologically significant heterocyclic building block characterized by a seven-membered homopiperazine ring mono-substituted with a 2-fluorobenzyl group. This scaffold acts as a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for ligands targeting Sigma-1 (
) receptors , Cannabinoid receptor 2 (CB2) , and specific kinase pathways involved in oncology.
Its unique structural attributes—combining a flexible, basic diamine core with a lipophilic, electron-withdrawing fluorinated aromatic system—make it an ideal candidate for fragment-based drug discovery (FBDD). This guide details the synthesis, physicochemical properties, and therapeutic utility of this compound, providing researchers with a validated roadmap for its application in drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Viscous pale yellow oil (Free Base) / White crystalline solid (2HCl salt)
Solubility
Soluble in DMSO, Methanol, Chloroform; HCl salt soluble in Water
pKa (Calculated)
~9.8 (Secondary amine), ~6.5 (Tertiary amine)
LogP
~1.6 (Predicted)
Synthetic Methodologies
To achieve high purity and avoid the formation of bis-alkylated byproducts (1,4-bis(2-fluorobenzyl)-1,4-diazepane), two primary synthetic routes are recommended.
Method A: Reductive Amination (Preferred)
This method offers the highest selectivity for the mono-substituted product by avoiding the harsh conditions of direct alkylation.
Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.
Protocol:
Imine Formation: Dissolve homopiperazine (1.2 eq) and 2-fluorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE). Add catalytic acetic acid (1-2 drops) to adjust pH to ~5-6. Stir at room temperature for 1 hour under nitrogen.
Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: The secondary amine product can be purified via column chromatography (silica gel) or converted to the dihydrochloride salt for crystallization (EtOH/Et₂O).
Method B: Direct Mono-Alkylation (Alternative)
Suitable when the aldehyde is unavailable, but requires strict stoichiometric control to prevent over-alkylation.
Key Step: The use of a large excess of homopiperazine acts as a statistical protectant, ensuring the alkyl halide reacts primarily with free homopiperazine rather than the mono-alkylated product.
Synthesis Workflow Diagram
Caption: Optimized reductive amination pathway minimizing bis-alkylation side products.
Medicinal Chemistry Applications
Sigma-1 (
) Receptor Ligands
The 1-benzyl-1,4-diazepane scaffold is a classic pharmacophore for
receptor affinity. The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in the receptor binding pocket, while the 2-fluorobenzyl group occupies the primary hydrophobic pocket.
Utility: Development of neuroprotective agents, analgesics for neuropathic pain, and antidepressants.
SAR Insight: The 2-fluoro substituent often improves metabolic stability (blocking metabolic oxidation at the ortho position) and enhances lipophilicity compared to the unsubstituted benzyl analog.
Fragment-Based Drug Discovery (FBDD)
As a low-molecular-weight fragment (MW < 250), C₁₂H₁₇FN₂ is extensively used in fragment libraries.
Linker Capability: The secondary amine at the N4 position serves as a versatile attachment point for coupling with ureas, sulfonamides, or heteroaryl chlorides to generate "lead-like" molecules.
Kinase Inhibition: Derivatives where the N4 position is acylated with heterocyclic moieties have shown activity against specific kinases (e.g., Rho-kinase or Aurora kinase).
Pharmacophore Interaction Diagram
Caption: Structural Activity Relationship (SAR) mapping of the scaffold to the Sigma-1 receptor binding site.
Analytical Characterization
To validate the synthesis of 1-(2-Fluorobenzyl)-1,4-diazepane, the following spectral data should be confirmed.
Nuclear Magnetic Resonance (NMR)[3][6][7][8][10][11][12]
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
Sigma-Aldrich. 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate Product Sheet. Available at:
Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine—homopiperazines with improved sigma(1) receptor affinity and selectivity. European Journal of Medicinal Chemistry, 44(2), 519-525. Link
Manera, C., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. Link
Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2, 507-514. Link
PubChem. Compound Summary for CID 2774433 (Isomer Analog).
The Intersection of Computation and Chemistry: A Technical Guide to Pharmacophore Modeling of 1,4-Diazepane Derivatives in Drug Discovery
Abstract The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including antipsychotic,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1][2] The inherent conformational flexibility of this seven-membered heterocyclic ring system presents both a challenge and an opportunity for rational drug design. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a powerful and efficient methodology to navigate this complex chemical space. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and practical applications of pharmacophore modeling as applied to the discovery and optimization of 1,4-diazepane derivatives. We will delve into both ligand-based and structure-based approaches, detailing experimental workflows, validation protocols, and the integration of these models in virtual screening campaigns.
The 1,4-Diazepane Scaffold: A Privileged Framework in Medicinal Chemistry
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a recurring motif in a plethora of biologically active molecules.[1] Its significance in drug discovery stems from its ability to adopt a variety of low-energy conformations, allowing for precise three-dimensional arrangements of substituents that can effectively mimic the binding epitopes of endogenous ligands or interact with specific pockets within a biological target.[3] This conformational adaptability makes the 1,4-diazepane scaffold a versatile template for the design of ligands targeting a diverse range of protein families, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[4]
The therapeutic landscape of 1,4-diazepane derivatives is broad, encompassing agents with central nervous system (CNS) activity, such as antipsychotics and anxiolytics, as well as compounds with anticancer, antimicrobial, and anticoagulant properties.[1][5] This wide range of biological activities underscores the importance of the 1,4-diazepane scaffold as a starting point for the development of novel therapeutics.[2]
Pharmacophore Modeling: Decoding the Essentials of Molecular Recognition
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are essential for its interaction with a specific biological target and for triggering a biological response.[6] Pharmacophore modeling is a computational technique that aims to identify and spatially arrange these critical features, creating a 3D query that can be used to search for novel, structurally diverse molecules with the potential for similar biological activity.[7][8]
The primary pharmacophoric features include:
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
Hydrophobic (HY): Non-polar groups that engage in hydrophobic interactions.
Aromatic Rings (AR): Planar, cyclic, conjugated systems that can participate in π-π stacking or other aromatic interactions.
Positive Ionizable (PI): Groups that are positively charged at physiological pH.
Negative Ionizable (NI): Groups that are negatively charged at physiological pH.
Pharmacophore modeling serves several critical functions in the drug discovery pipeline, including virtual screening, lead optimization, and scaffold hopping.[6][7]
Methodologies: Ligand-Based vs. Structure-Based Approaches
The strategy for generating a pharmacophore model is primarily dictated by the available information about the biological target.
Ligand-Based Pharmacophore Modeling (LBPM)
When the three-dimensional structure of the target protein is unknown, but a set of active ligands is available, LBPM is the method of choice.[6][7] This approach is predicated on the principle that molecules with similar biological activity often share a common binding mode and, therefore, a common set of pharmacophoric features.
Training Set Compilation:
Assemble a structurally diverse set of molecules with known biological activity against the target of interest.
Include both highly active and inactive or weakly active compounds to enhance the model's discriminatory power.
Ensure that the activity data (e.g., IC50, Ki) is reliable and spans a reasonable range.
Conformational Analysis:
Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is a critical step, as small molecules are flexible, and the bioactive conformation is often not the global minimum energy state.
Feature Identification and Alignment:
Identify the potential pharmacophoric features for each conformation of every molecule.
Utilize a common features alignment algorithm to superimpose the conformations of the active molecules and identify the spatial arrangement of features that they share.
Hypothesis Generation:
Generate a series of pharmacophore hypotheses, each representing a different combination and spatial arrangement of features.
Score each hypothesis based on its ability to correctly map the active molecules while excluding the inactive ones.
Model Validation (See Section 4):
Rigorously validate the best-scoring pharmacophore models to assess their predictive power.
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
Structure-Based Pharmacophore Modeling (SBPM)
When the 3D structure of the biological target, either alone (apo) or in complex with a ligand, is available, SBPM can be employed.[7][9] This approach leverages the structural information of the binding site to define the key interaction points.
Protein Preparation:
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
Prepare the protein structure by adding hydrogen atoms, assigning correct protonation states to residues, and minimizing the energy to relieve any steric clashes.
Binding Site Identification:
Define the binding site of interest. If a co-crystallized ligand is present, the binding site is readily identifiable. For apo structures, binding pocket detection algorithms can be used.
Interaction Mapping:
Analyze the interactions between the protein and a known ligand (if available) or map the potential interaction sites within the binding pocket based on the physicochemical properties of the amino acid residues.
Feature Generation:
Translate the identified interaction points into pharmacophoric features. For example, a hydrogen bond-donating residue in the binding site will generate a complementary hydrogen bond acceptor feature in the pharmacophore model.
Hypothesis Refinement and Validation (See Section 4):
Refine the generated pharmacophore model by adding excluded volumes to represent the space occupied by the protein.
Validate the model to ensure its ability to identify active compounds.
Caption: Workflow for Structure-Based Pharmacophore Modeling.
The Imperative of Model Validation: Ensuring Predictive Power
A pharmacophore model is only as valuable as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step in the modeling process.[10]
Internal Validation
Internal validation assesses the robustness and stability of the model using the same dataset from which it was generated. Common techniques include:
Fischer's Randomization Test: The biological activities of the training set molecules are randomly shuffled, and new pharmacophore models are generated. A statistically significant model should have a much higher score than any of the models generated from the randomized data.
External Validation
External validation provides a more stringent test of the model's predictive power by using an external test set of compounds that were not used in model generation.
Test Set Prediction: The validated pharmacophore model is used to predict the activity of the compounds in the test set. A good model will exhibit a high correlation between the predicted and experimental activities.
Decoy Set Screening: The model is used to screen a database containing a small number of known active compounds and a large number of "decoy" molecules (compounds with similar physicochemical properties to the actives but presumed to be inactive). Key metrics for evaluating performance include:
Enrichment Factor (EF): Measures how much the model enriches the top fraction of the screened database with active compounds compared to a random selection.[11]
Goodness of Hit (GH) Score: A scoring function that considers the percentage of active compounds retrieved, the percentage of hits in the database, and the enrichment factor.
Validation Metric
Description
Desired Outcome
Fischer's Randomization
Assesses the statistical significance of the model.
The original model's score should be significantly higher than the scores of models from randomized data.
Test Set Correlation
Measures the correlation between predicted and experimental activities for an external set.
A high correlation coefficient (e.g., R² > 0.6).
Enrichment Factor (EF)
Quantifies the enrichment of active compounds in the initial screening hits.
EF > 1, with higher values indicating better performance.
Goodness of Hit (GH) Score
A composite metric for evaluating the quality of the virtual screening results.
A GH score > 0.7 is generally considered to indicate a very good model.
Case Study: Pharmacophore Modeling of 1,4-Diazepane Derivatives as Sigma Receptor Ligands
Sigma receptors are a class of proteins implicated in various neurological disorders, making them attractive therapeutic targets.[12][13] A study on novel 1,4-diazepane-based sigma receptor ligands provides an excellent example of the application of computational methods in conjunction with chemical synthesis.[12]
In this study, a series of 1,4-diazepane derivatives were synthesized and evaluated for their affinity towards σ1 and σ2 receptors.[12] While a specific pharmacophore model for these derivatives was not explicitly generated in the cited paper, the authors utilized existing pharmacophore models for sigma ligands to rationalize the structure-activity relationships (SAR) of their newly synthesized compounds.[3] For instance, the presence of a basic nitrogen atom and a hydrophobic aromatic group are known key features for sigma receptor binding. The 1,4-diazepane scaffold provides a flexible linker to optimally position these pharmacophoric elements.
Molecular docking and molecular dynamics simulations were employed to further investigate the binding modes of the most potent compounds, revealing key interactions with specific amino acid residues in the receptor binding site.[12] This information can be directly translated into a structure-based pharmacophore model for future virtual screening campaigns to identify novel 1,4-diazepane-based sigma receptor ligands.
Virtual Screening with 1,4-Diazepane-Focused Pharmacophore Models
Once a validated pharmacophore model is in hand, it can be used as a 3D query to screen large chemical databases for novel compounds containing the 1,4-diazepane scaffold that match the pharmacophoric features.[14][15]
Caption: Virtual Screening Workflow using a Pharmacophore Model.
The virtual screening process typically involves:
Database Preparation: Preparing a 3D conformational database of commercially available or proprietary compounds containing the 1,4-diazepane moiety.
Pharmacophore Searching: Using the validated pharmacophore model to rapidly screen the database and identify molecules that fit the query.
Hit List Generation: Compiling a list of "hit" compounds that match the pharmacophore.
Post-Screening Filtering: Further refining the hit list using additional computational methods such as molecular docking to predict binding poses and estimate binding affinities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess drug-likeness.[16]
Experimental Validation: The most promising candidates are then synthesized or purchased for experimental testing to confirm their biological activity.
Conclusion and Future Perspectives
Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational and efficient approach to identifying and optimizing novel therapeutic agents. For a privileged scaffold like 1,4-diazepane, which possesses significant conformational flexibility, pharmacophore modeling offers a means to distill the essential structural features required for potent and selective biological activity.
The integration of pharmacophore modeling with other computational techniques, such as molecular dynamics simulations and machine learning, is poised to further enhance its predictive power.[7] As our understanding of the structural biology of an increasing number of disease targets grows, so too will the opportunities to apply structure-based pharmacophore modeling to the design of next-generation 1,4-diazepane derivatives with improved efficacy and safety profiles. This synergy between computational chemistry and synthetic medicinal chemistry will undoubtedly continue to accelerate the discovery of new medicines for a wide range of human diseases.
References
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters. [Link]
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). DSpace Cris Angular. [Link]
Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2025). ResearchGate. [Link]
Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. (2026). ResearchGate. [Link]
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). PubMed. [Link]
Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. (n.d.). Bentham Science Publishers. [Link]
One-Pot Green Microwave Synthesis and Computational Study of 1,4-Benzodiazepine Derivatives: Docking, ADME-Tox, Dynamics, and DFT. (n.d.). SSRN. [Link]
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). Figshare. [Link]
A concise synthesis of 1,4-dihydro-[12][17]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. (2010). PubMed. [Link]
Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. [Link]
PharmacoForge: Pharmacophore Generation with Diffusion Models. (2025). ChemRxiv. [Link]
What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. [Link]
PHARMACOFORGE: PHARMACOPHORE GENERATION WITH DIFFUSION MODELS. (2025). Semantic Scholar. [Link]
Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. (n.d.). ResearchGate. [Link]
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dovepress. [Link]
1,4-Diazepane-2-ones as novel inhibitors of LFA-1. (2003). PubMed. [Link]
Pharmacophore modeling studies on 2-arylidene-4-substituted aryl-but-3-en-4-olides. (n.d.). ijrpsonline.com. [Link]
Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. (2017). Journal of Clinical and Diagnostic Research. [Link]
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). PubMed. [Link]
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). ResearchGate. [Link]
Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). ScienceDirect. [Link]
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). CNR-IRIS. [Link]
Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. (2021). Scientific Research Publishing. [Link]
Chemical Identity & Structural Significance[1][2][3]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of 1-(2-Fluorobenzyl)-1,4-diazepane . This compound is a critical pharmacophore in medicinal chemistry, specifically serving as a privileged scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors.
Structural Analysis
The molecule consists of a 1,4-diazepane (homopiperazine) ring—a seven-membered heterocycle containing two nitrogen atoms.[1][2]
N1 Position: Substituted with a 2-fluorobenzyl group. The fluorine atom at the ortho position modulates metabolic stability (blocking ring oxidation) and influences the conformational entropy of the benzyl rotation.
N4 Position: A free secondary amine. This is the reactive center, acting as a nucleophile for further derivatization (e.g., SNAr reactions, reductive aminations).
Property
Data
CAS Number
775561-26-7
Molecular Formula
C₁₂H₁₇FN₂
Molecular Weight
208.28 g/mol
Physical State
Viscous Oil (Free Base) / Solid (HCl Salt)
Predicted pKa
~9.5 (Secondary Amine)
Solubility
Soluble in DCM, Methanol, DMSO; Low water solubility (Free Base)
Standard SDSs list hazards; this section explains the causality based on the chemical structure.
Basicity & Corrosivity
As a cyclic secondary amine, the N4 nitrogen possesses a localized lone pair, making the compound a moderate-to-strong base.
Tissue Interaction: Upon contact with skin or mucous membranes, the amine extracts protons from water in the tissue, generating hydroxide ions (OH⁻). This results in alkaline hydrolysis of fatty acids in the cell membrane (saponification), leading to deep tissue damage that may not be immediately painful.
GHS Classification (Derived):
Skin Corr.[3][4] 1B / Skin Irrit. 2: Causes severe skin burns or irritation.
Eye Dam. 1: Risk of serious damage to eyes due to corneal opacity potential.
Reactivity Hazards
Carbamate Formation: Like many secondary amines, this compound is hygroscopic and air-sensitive . It readily reacts with atmospheric CO₂ to form carbamate salts (solid precipitates).
Impact: Purity degradation over time if stored improperly.
Incompatibility: Violent reaction potential with acid chlorides, anhydrides, and strong oxidizers.
Handling, Storage, & Stability Protocols
Core Directive: Treat the free base as a living chemical system that degrades upon exposure to the environment.
Storage Architecture
Atmosphere: Store under inert gas (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" over the oil.
Temperature: 2–8°C. Cold storage slows the rate of N-oxidation.
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation with the diamine motif.
Air-Sensitivity Logic Flow
The following diagram illustrates the degradation pathway and the necessary intervention logic.
Figure 1: Degradation logic cycle showing the formation of carbamate impurities upon air exposure and the chemical remediation step.
Emergency Response Protocols
Trustworthiness: These protocols are self-validating. The "Validation" step ensures the hazard is neutralized, not just treated.
Ocular Exposure (Critical)[7]
Immediate Action: Irrigate with isotonic saline or water for minimum 15 minutes .
Technique: Hold eyelids apart. The high pH of the amine causes the eye to close involuntarily (blepharospasm).
Validation: After 15 minutes, use a pH strip on the conjunctival sac (lower eyelid). Continue rinsing until pH returns to neutral (pH 7.0–7.4). Do not stop rinsing until pH is neutral.
Neutralization (Chemical Logic): Do not use vinegar (acid) on a chemical burn immediately, as the exothermic reaction can worsen thermal injury. Use water solely until the bulk chemical is removed.
Permeation Note: Nitrile gloves provide temporary protection. If splashed, change gloves immediately. This compound can permeate standard nitrile (0.11mm) in <10 minutes.
Figure 2: Iterative emergency response workflow emphasizing pH validation over arbitrary time limits.
Synthetic Utility & Application
For the drug development professional, the value of this compound lies in its N4-reactivity.
Common Derivatization Workflow
The secondary amine is typically reacted via Nucleophilic Aromatic Substitution (SNAr) or Reductive Amination .
Protocol: SNAr Coupling to an Aryl Halide
Setup: Dissolve 1 eq of 1-(2-Fluorobenzyl)-1,4-diazepane in DMF or DMSO.
Base: Add 2.5 eq of DIPEA or K₂CO₃ (to scavenge HCl generated).
Electrophile: Add 1.0 eq of Target Aryl Halide (e.g., 4-chloropyrimidine).
Conditions: Heat to 80–100°C.
Monitoring: Monitor by LCMS. Look for the disappearance of the parent mass (M+H = 209.13).
Purification of the Scaffold
If the starting material (the diazepane) is impure (yellowed):
Dissolve in EtOAc.
Wash with 1N NaOH (removes salts).
Extract into 1N HCl (pulls the amine into the aqueous phase, leaving non-basic impurities in organic).
National Center for Biotechnology Information. (2026). PubChem Compound Summary for 1-Benzyl-1,4-diazepane (Parent Scaffold). Retrieved March 1, 2026, from [Link]
Application Note: High-Fidelity Synthesis of 1-(2-Fluorobenzyl)-1,4-diazepane
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale 1,4-Diazepane (homopiperazine) is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
1,4-Diazepane (homopiperazine) is a privileged seven-membered heterocyclic scaffold widely utilized in the development of neuroactive agents, sigma receptor ligands, and kinase inhibitors [1]. A recurring challenge in derivatizing this symmetrical diamine is achieving selective mono-alkylation.
Direct stoichiometric alkylation of 1,4-diazepane with 2-fluorobenzyl bromide typically results in a statistical mixture of unreacted starting material, the desired mono-alkylated product, and an over-alkylated (di-alkylated) byproduct [3]. Separating these species via column chromatography is notoriously difficult due to the severe tailing of polar diamines on silica gel.
To circumvent this, we employ an Orthogonal Protection-Alkylation-Deprotection strategy. By temporarily masking one secondary amine with a tert-butyloxycarbonyl (Boc) group, we desymmetrize the molecule. This allows for a clean, regioselective
alkylation, followed by quantitative acidic deprotection to yield the pure target compound, 1-(2-Fluorobenzyl)-1,4-diazepane [2].
Synthetic Workflow
Synthetic workflow for 1-(2-Fluorobenzyl)-1,4-diazepane via orthogonal Boc protection.
Experimental Protocols & Mechanistic Causality
Every protocol below is designed as a self-validating system. In-Process Controls (IPCs) are strictly defined to ensure intermediate verification before proceeding to the next synthetic stage.
Step 1: Desymmetrization via Mono-Boc Protection
Objective: Synthesize 1-Boc-1,4-diazepane while suppressing di-Boc formation.
Preparation: Dissolve 1,4-diazepane (50.0 mmol, 5.0 eq) in 100 mL of anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice-water bath.
Addition: Dissolve Di-tert-butyl dicarbonate (Boc
O) (10.0 mmol, 1.0 eq) in 50 mL of DCM. Add this solution dropwise to the vigorously stirred diamine solution over 2 hours.
Causality: The pseudo-high dilution technique (slow addition into a 5-fold excess of diamine at low temperature) ensures that the local concentration of Boc
O is always dwarfed by unreacted diamine. This kinetically favors mono-protection and virtually eliminates di-Boc byproduct formation [2].
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 2 hours.
IPC (Self-Validation): Perform TLC (DCM:MeOH:NH
OH 90:9:1). Stain with Ninhydrin. The mono-Boc product will appear as a distinct spot, while BocO should be completely consumed.
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water (5 × 50 mL) and brine (1 × 50 mL).
Causality: Unreacted 1,4-diazepane is highly hydrophilic and partitions quantitatively into the aqueous phase. The mono-Boc intermediate is lipophilic enough to remain in the DCM layer, allowing for purification without chromatography.
Isolation: Dry the organic layer over anhydrous Na
SO, filter, and concentrate under reduced pressure to yield 1-Boc-1,4-diazepane as a pale yellow oil.
CO) (16.0 mmol, 2.0 eq) followed by 2-Fluorobenzyl bromide (8.4 mmol, 1.05 eq).
Safety Note: 2-Fluorobenzyl bromide is a potent lachrymator and alkylating agent; handle strictly inside a fume hood.
Causality: K
CO is selected as a heterogeneous inorganic base to scavenge the HBr byproduct. Unlike organic amine bases (e.g., EtN), KCO cannot act as a competing nucleophile. MeCN provides a polar aprotic environment that significantly accelerates the displacement [1].
Reaction: Equip the flask with a reflux condenser and heat to 80 °C for 8 hours.
IPC (Self-Validation): Analyze via LC-MS. Confirm the disappearance of the 1-Boc-1,4-diazepane mass (
201.1 [M+H]) and the appearance of the alkylated product mass ( 309.2 [M+H]).
Workup: Cool to RT, filter out the inorganic salts, and concentrate the filtrate. Redissolve the residue in Ethyl Acetate (50 mL), wash with water and brine, dry over Na
SO, and concentrate.
Step 3: Acidic Deprotection and Free-Basing
Objective: Cleave the Boc group to yield the final 1-(2-Fluorobenzyl)-1,4-diazepane.
Preparation: Dissolve the crude 1-Boc-4-(2-fluorobenzyl)-1,4-diazepane (approx. 7.5 mmol) in 20 mL of DCM. Cool to 0 °C.
Causality: TFA provides rapid, clean cleavage of the tert-butyl carbamate via an E1 mechanism. The reaction generates isobutylene and CO
gas, which drives the equilibrium forward [1]. Ensure the flask is vented to prevent pressure buildup.
Reaction: Warm to RT and stir for 2 hours.
IPC (Self-Validation): LC-MS analysis should show complete conversion to the deprotected product (
209.1 [M+H]).
Workup (Free-Basing): Concentrate the mixture under vacuum to remove excess TFA. Redissolve the resulting TFA-salt in DCM (30 mL). Slowly add 1M aqueous NaOH until the aqueous layer reaches pH > 10.
Causality: The highly basic environment neutralizes the TFA salt, converting the diazepane back to its free-base form, which selectively partitions into the organic layer.
Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over Na
SO, filter, and concentrate to afford 1-(2-Fluorobenzyl)-1,4-diazepane.
Quantitative Data & Analytical Summary
The following table summarizes the stoichiometric conditions, expected yields, and critical analytical markers for each step of the synthesis.
1,4-Diazepane-1-carbaldehyde - Technical Guide and Synthesis
Source: BenchChem
URL
Application
Application Note: Optimized Reductive Amination for the Synthesis of N-(2-Fluorobenzyl)homopiperazine
Executive Summary The homopiperazine (1,4-diazepane) scaffold is a privileged structure in medicinal chemistry, frequently serving as a linker in GPCR ligands and kinase inhibitors. However, its dual secondary amine func...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The homopiperazine (1,4-diazepane) scaffold is a privileged structure in medicinal chemistry, frequently serving as a linker in GPCR ligands and kinase inhibitors. However, its dual secondary amine functionality presents a significant synthetic challenge: selectivity .
This application note details a robust, scalable protocol for the mono-alkylation of homopiperazine with 2-fluorobenzaldehyde. Unlike standard alkylation with halides, which often leads to over-alkylation (bis-substitution), this protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB). This method ensures high chemoselectivity, mild conditions, and operational simplicity.
Key Advantages of This Protocol
Selectivity: Achieves >85% mono-alkylation through controlled stoichiometry and hydride delivery.
Safety: Eliminates the use of toxic cyanoborohydrides (
).
Efficiency: "One-pot" procedure; no intermediate imine isolation required.
Strategic Design & Mechanistic Insight
The Reagent Choice: Why STAB?
Sodium triacetoxyborohydride (
, STAB) is the reagent of choice for this transformation.
Electronic Discrimination: STAB is less reactive than sodium borohydride (
). It does not reduce aldehydes significantly under these conditions but rapidly reduces the in situ generated iminium ion.
Acidic Nature: The steric bulk and electron-withdrawing acetoxy groups make the boron center Lewis acidic, stabilizing the intermediate imine/iminium species without requiring strong external acid catalysts.
The Selectivity Challenge
Reacting a diamine (homopiperazine) with an aldehyde poses a statistical problem.
Risk: Formation of the 1,4-bis(2-fluorobenzyl)homopiperazine byproduct.
Solution: We employ a 3:1 molar excess of homopiperazine . By flooding the reaction with the diamine, the aldehyde statistically encounters free diamine rather than the already-reacted mono-product. The excess water-soluble homopiperazine is easily removed during the specific aqueous workup described below.
Reaction Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine. The imine is protonated (often by the acetic acid evolved from STAB) to form an iminium ion, which is the active species reduced by the hydride.
Figure 1: Mechanistic pathway of the reductive amination. The iminium ion formation is the rate-determining equilibrium, driven forward by irreversible reduction.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Anhydrous
Equipment:
Nitrogen/Argon atmosphere line
250 mL Round Bottom Flask (RBF)
Magnetic stir bar
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
Flame-dry a 250 mL RBF and purge with
.
Charge the flask with Homopiperazine (3.0 g, 30.0 mmol, 3.0 equiv) .
Add anhydrous DCM (40 mL) . Stir until fully dissolved.
Note: If solubility is poor, DCE can be used as a substitute, or a small amount of MeOH (up to 10%) can be added, though pure DCM/DCE is preferred for STAB stability.
The Partitioning Trick: Extract the aqueous layer with DCM (
mL).
Insight: The excess homopiperazine is highly water-soluble (
). The mono-benzylated product is more lipophilic (). The majority of the unreacted diamine will remain in the aqueous phase.
Combine organic layers and wash with Brine (30 mL) .
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification
While the workup removes most excess diamine, flash column chromatography is recommended for high purity.
Stationary Phase: Silica Gel (neutralized).
Eluent: DCM : MeOH :
(Start 95:5:0.5 Gradient to 90:10:1).
Observation: The bis-alkylated byproduct (if any) elutes first (less polar). The desired mono-product elutes second. Unreacted homopiperazine elutes last or stays on the column.
Analytical Data (Expected)
Compound: N-(2-Fluorobenzyl)-1,4-diazepane
Appearance: Pale yellow oil or low-melting solid.
Technique
Expected Signals / Data
Interpretation
1H NMR (400 MHz, CDCl3)
7.45 - 7.00 (m, 4H)
Aromatic protons (2-F substitution pattern).
3.75 (s, 2H)
Benzylic (Singlet).
2.95 - 2.85 (m, 4H)
Homopiperazine ring protons (adjacent to N-Benzyl).
2.75 - 2.65 (m, 4H)
Homopiperazine ring protons (adjacent to NH).
1.85 (quint, 2H)
Homopiperazine C-5/C-6 bridge protons.
1.80 (br s, 1H)
Secondary Amine NH (Exchangeable).
MS (ESI)
Consistent with formula .
Troubleshooting & Optimization
Decision Tree for Optimization
Use the following logic flow if deviations occur:
Figure 2: Operational workflow for reaction monitoring and troubleshooting.
Common Issues
Low Conversion: Often due to wet solvents. STAB decomposes in the presence of significant water. Ensure DCM is anhydrous.
Bis-Alkylation: If the 3.0 equiv excess of amine is insufficient, increase to 5.0 equiv or switch to the N-Boc Protection Route (React 1-Boc-homopiperazine with aldehyde, then deprotect with TFA).
Emulsions: During workup, homopiperazine can stabilize emulsions. Add a small amount of MeOH or saturate the aqueous layer with solid NaCl (brine) to break it.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][1][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[5][1][6][7] Encyclopedia of Reagents for Organic Synthesis.
Kumpaty, H. J. , Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003).[9] A selective and direct access to secondary amines by reductive mono-N-alkylation of primary amines.[9][10] Synthesis, 2003(14), 2206-2210.
Using 1-(2-Fluorobenzyl)-1,4-diazepane as a secondary amine intermediate
Abstract & Strategic Value 1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike its 6-membered analog (piperazine), the 7-membered diazepane rin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Value
1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike its 6-membered analog (piperazine), the 7-membered diazepane ring introduces unique conformational flexibility, allowing the molecule to adopt twisted-boat or chair-chair conformations that can access distinct binding pockets in GPCRs and kinases.
The 2-fluorobenzyl moiety serves a dual purpose:
Metabolic Stability: The fluorine atom at the ortho position sterically and electronically protects the benzylic carbon from rapid oxidative dealkylation by Cytochrome P450 enzymes.[1]
Conformational Locking: Through electrostatic repulsion with the N1 lone pair, the 2-fluoro substituent can bias the orientation of the benzyl group, potentially improving target affinity compared to the non-fluorinated analog.
This guide details the protocols for utilizing this secondary amine in Nucleophilic Aromatic Substitution (SNAr) , Reductive Amination , and Amide Coupling to generate library candidates for CNS and oncology targets.
Chemical Properties & Handling
Property
Data
Critical Handling Note
Molecular Weight
208.28 g/mol (Free Base)
Commercial sources often supply the dihydrochloride salt (MW ~281.2).[1] You must account for the stoichiometry of the base (e.g., DIPEA) to neutralize the HCl.
Appearance
Viscous oil (Free Base) or White Solid (Salt)
The free base absorbs CO₂ from air (carbamate formation).[1] Store under Argon/Nitrogen.[1]
Basicity (pKa)
~9.5 (N4 secondary amine)
Highly nucleophilic.[1] Reacts rapidly with acyl chlorides; requires controlled addition.
Solubility
DCM, MeOH, DMSO (Good)
Poor solubility in Ether/Hexanes. Use DCM/MeOH for extraction.[1]
Application Workflows (Visualized)
The following diagram illustrates the three primary divergent synthetic pathways for this scaffold.
Figure 1: Divergent synthetic utility of the 1-(2-Fluorobenzyl)-1,4-diazepane scaffold.
Target: Synthesis of N-Aryl derivatives (e.g., for Dopamine D2/D3 antagonists).
Rationale: Diazepanes are sterically bulkier than piperazines. Standard conditions often fail due to slow kinetics. We utilize a high-boiling polar aprotic solvent and an inorganic base to drive the reaction.
Preparation: In a 20 mL scintillation vial equipped with a stir bar, suspend the diazepane salt (1.0 mmol) and K₂CO₃ (3.0 mmol) in DMSO (3 mL). Stir for 10 minutes at RT to liberate the free base.
Addition: Add the heteroaryl chloride (1.1 mmol).
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
Checkpoint: Monitor by LC-MS.[2] The secondary amine peak (M+H) should disappear.
Work-up (The "Crash-Out" Method):
Cool to RT.
Pour the reaction mixture slowly into ice-cold water (30 mL) with vigorous stirring.
Observation: The product usually precipitates as a solid or gummy oil.
Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine (2x) to remove DMSO.
Purification: Dry over Na₂SO₄ and concentrate. If oil persists, purify via Flash Chromatography (DCM:MeOH 95:5).
Rationale: The N4 nitrogen is highly nucleophilic. To prevent over-acylation or side reactions, we use HATU, which provides fast activation without racemizing sensitive chiral acids.
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (3.0 mmol). Stir for 5 minutes at RT.
Note: The solution should turn slightly yellow.
Coupling: Add the diazepane (1.0 mmol) in one portion.
Reaction: Stir at RT for 2 hours.
QC Check: Diazepanes react faster than piperazines in this context due to ring flexibility. If reaction is incomplete after 2h, add 0.1 equiv more HATU.
Quench: Add Saturated NaHCO₃ (10 mL).
Isolation: Extract with DCM. Critical: Wash the DCM layer with 5% LiCl solution (to remove DMF) followed by water.
Purification: Silica gel chromatography.
Tip: Diazepane amides often streak. Add 1% Triethylamine to your eluent (DCM/MeOH).
Application Note: Advanced Protocol for the Buchwald-Hartwig Amination of 1-(2-Fluorobenzyl)-1,4-diazepane
Introduction & Strategic Rationale The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern pharmaceutical development. The [1] has revolutionized this process, allowing for the efficient cross-coupling...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern pharmaceutical development. The [1] has revolutionized this process, allowing for the efficient cross-coupling of aryl halides with a wide array of amines. Among N-heterocycles, 1,4-diazepanes are highly privileged scaffolds in medicinal chemistry, frequently appearing in central nervous system (CNS) therapeutics such as orexin receptor antagonists (e.g., suvorexant) and
However, coupling complex secondary diamines like 1-(2-Fluorobenzyl)-1,4-diazepane presents distinct mechanistic challenges. The 7-membered diazepane ring imposes significant steric hindrance during the transmetalation and amine-binding phases of the catalytic cycle. Furthermore, secondary alkyl amines are highly susceptible to competitive
-hydride elimination, which leads to the formation of undesired imine byproducts and reduced arenes (debromination) rather than the target C–N coupled product[4].
This application note provides a comprehensively optimized, self-validating protocol for the cross-coupling of 1-(2-Fluorobenzyl)-1,4-diazepane with functionalized aryl halides (using 3-bromopyridine as a representative model), detailing the causality behind catalyst selection, reaction monitoring, and isolation.
Mechanistic Principles & Catalyst Selection
To overcome the steric and electronic hurdles of diazepane coupling, the selection of the palladium precatalyst and supporting ligand is critical. Traditional bidentate ligands (e.g., BINAP or dppf) often fail with bulky secondary amines because they do not provide the necessary steric environment to accelerate the rate-limiting reductive elimination step[4][5].
Causality of Experimental Choices:
Ligand Selection (RuPhos): We utilize RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), a dialkylbiaryl monophosphine ligand developed by the Buchwald group. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide. More importantly, the bulky biaryl backbone forces the palladium center into a highly reactive monoligated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
state, which dramatically lowers the activation barrier for reductive elimination, effectively outcompeting -hydride elimination.
Precatalyst Selection (RuPhos-Pd-G3): Traditional ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
sources can form off-cycle, catalytically dormant complexes. The G3 (third-generation) palladacycle precatalyst ensures rapid, quantitative generation of the active species at room temperature upon mild base activation, preventing catalyst deactivation before the reaction even begins[6].
Base Selection (NaOtBu): Sodium tert-butoxide is a strong, highly soluble base that efficiently deprotonates the coordinated amine. For substrates containing base-sensitive functional groups (e.g., esters or enolizable ketones),
or should be substituted.
Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting the L-Pd(0) active species.
Reaction Optimization & Quantitative Data
The following table summarizes the optimization landscape for the coupling of 1-(2-Fluorobenzyl)-1,4-diazepane with 3-bromopyridine. The data clearly demonstrates the superiority of the G3-precatalyst system over first-generation catalytic systems.
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, add RuPhos-Pd-G3 (16.7 mg, 0.02 mmol) and NaOtBu (144.2 mg, 1.5 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
Reagent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Under a positive pressure of nitrogen, inject anhydrous 1,4-Dioxane (5.0 mL).
Substrate Introduction: Add 3-bromopyridine (96 µL, 1.0 mmol) followed by 1-(2-Fluorobenzyl)-1,4-diazepane (250 mg, 1.2 mmol) via microsyringe.
Self-Validation Checkpoint: Upon addition of the amine and stirring at room temperature for 5 minutes, the reaction mixture should transition from a pale yellow suspension to a homogeneous deep red or brown solution . This color change confirms the successful deprotonation of the precatalyst and generation of the active
species.
Heating: Transfer the vial to a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800 rpm) for 4 hours.
Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1%
).
Self-Validation Checkpoint: The starting 3-bromopyridine should be completely consumed. The newly formed diazepane product will stain positively (orange/brown) with Dragendorff's reagent due to the tertiary amine nitrogens.
Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).
Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous
(15 mL) and brine (15 mL). Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 2% to 10% Methanol in Dichloromethane (containing 1% Triethylamine to prevent streaking of the basic diazepane).
Troubleshooting & Self-Validation
Incomplete Conversion / Unreacted Aryl Halide: If LC-MS indicates unreacted 3-bromopyridine after 4 hours, the catalyst has likely poisoned. This is usually caused by oxygen or moisture ingress. Ensure 1,4-Dioxane is strictly anhydrous and sparged with nitrogen for at least 30 minutes prior to use.
High Levels of Debromination (Pyridine formation): If the aryl halide is being reduced rather than coupled, it indicates that
-hydride elimination is outcompeting reductive elimination. This can occur if the reaction is too dilute or if the base is compromised. Verify the quality of the NaOtBu (it should be a free-flowing white powder, not clumped or yellowed).
Product Streaking on Column: 1,4-diazepanes are highly basic. If the product streaks during purification, ensure the silica gel is pre-neutralized by flushing the column with 1-2 column volumes of solvent containing 1-5% Triethylamine (
) before loading the sample.
References
The Buchwald-Hartwig Amination After 25 Years
Angewandte Chemie International Edition[Link]
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions
Massachusetts Institute of Technology (DSpace)[Link]
The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation
ACS Publications[Link]
Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists
National Institutes of Health (PMC)[Link]
Application Note: Advanced Peptide Coupling Strategies for Functionalizing 1-(2-Fluorobenzyl)-1,4-diazepane
Introduction & Chemical Context 1-(2-Fluorobenzyl)-1,4-diazepane is a highly versatile homopiperazine-based pharmacophore frequently utilized in central nervous system (CNS) drug discovery[1]. Structurally, the N1 positi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
1-(2-Fluorobenzyl)-1,4-diazepane is a highly versatile homopiperazine-based pharmacophore frequently utilized in central nervous system (CNS) drug discovery[1]. Structurally, the N1 position is functionalized with a 2-fluorobenzyl group, leaving the N4 position as a reactive secondary amine.
Functionalizing this N4 position via amide bond formation presents distinct kinetic and steric challenges. Secondary amines within 7-membered diazepane rings are inherently more sterically hindered and less nucleophilic than primary amines. Consequently, relying on standard baseline coupling conditions (e.g., EDC/HOBt without catalysts) often results in sluggish kinetics, incomplete substrate conversion, and an increased risk of chiral racemization if the carboxylic acid partner is optically active[2][3].
This application note provides field-proven, self-validating protocols and mechanistic rationales for selecting the optimal coupling reagents to efficiently functionalize 1-(2-Fluorobenzyl)-1,4-diazepane.
Mechanistic Causality in Reagent Selection
To overcome the activation energy barrier associated with the hindered N4 secondary amine, the coupling reagent must rapidly convert the carboxylic acid into a highly reactive intermediate (active ester) before competing side reactions—such as oxazolone formation or N-acylurea rearrangement—can occur[2].
Uronium Salts (HATU, COMU): Reagents like HATU generate an OAt (7-aza-1-hydroxybenzotriazole) active ester, which is significantly more reactive than standard OBt esters. This accelerated reactivity is critical for driving the nucleophilic attack of the hindered diazepane nitrogen[2]. COMU, a third-generation uronium salt based on OxymaPure, offers superior reactivity for secondary amines alongside a safer byproduct profile and compatibility with green solvents like 2-MeTHF[4].
Carbodiimides with Catalysts (EDC/HOBt/DMAP): While EDC/HOBt alone is often too slow for diazepanes, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) forms a highly reactive acylpyridinium intermediate. This forces the reaction forward even with electron-deficient or sterically hindered amines[3][5].
Mechanistic pathway of secondary amine activation and amide bond formation.
Quantitative Reagent Comparison
The following table summarizes the performance metrics of common coupling reagents specifically when applied to secondary cyclic amines like 1-(2-Fluorobenzyl)-1,4-diazepane.
Step-by-step experimental workflow for solution-phase functionalization.
Protocol A: High-Efficiency Coupling using HATU
This protocol is optimized for maximum yield and rapid kinetics when coupling complex or hindered carboxylic acids to the diazepane core.
Causality Note: N,N-Diisopropylethylamine (DIPEA) is explicitly chosen over Triethylamine (TEA). The increased steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile against the active ester, while still effectively deprotonating the carboxylic acid[5].
Step-by-Step Methodology:
Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).
Pre-activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add DIPEA (2.5 equiv). Stir for 10–15 minutes. Self-Validation: A distinct color change (often to pale yellow) indicates the formation of the active OAt ester.
Amine Addition: Add 1-(2-Fluorobenzyl)-1,4-diazepane (1.1 equiv)[1] either neat or dissolved in a minimal amount of DMF.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Reaction Monitoring (Critical Step): Monitor the consumption of the secondary amine. Do not use the Kaiser test. The Kaiser (ninhydrin) test is highly unreliable for secondary amines and will yield false negatives or weak red-brown colors. Instead, use the Chloranil test (which yields a distinct blue/green color for unprotected secondary amines) or rely on LC-MS[6].
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Green Chemistry Alternative using COMU
COMU is uniquely suited for secondary amines and allows the replacement of toxic DMF/DCM with greener alternatives[4].
Step-by-Step Methodology:
Dissolve the carboxylic acid (1.0 equiv) and COMU (1.05 equiv) in 2-Methyltetrahydrofuran (2-MeTHF). Note the lower equivalent of COMU to prevent guanidinylation of the amine.
Add 2,6-lutidine or DIPEA (2.0 equiv) and stir at room temperature for 5 minutes. Self-Validation: COMU reactions can often be visually monitored; the OxymaPure leaving group changes color depending on the base used, indicating active ester formation[4].
Add 1-(2-Fluorobenzyl)-1,4-diazepane (1.0 equiv) and stir for 1–3 hours.
Workup: Because COMU byproducts are highly water-soluble, a simple aqueous wash (water followed by brine) directly in the 2-MeTHF organic layer is often sufficient to achieve >90% crude purity[4].
Troubleshooting & Optimization
Sluggish Kinetics / Unreacted Diazepane: If LC-MS indicates stalled conversion after 4 hours, the active ester may be degrading. Ensure strictly anhydrous conditions. Alternatively, switch to the EDC/DMAP protocol. The addition of DMAP (0.1 - 1.0 equiv) acts as a highly efficient acyl transfer agent, forming an acyliminium ion that forces the reaction with the hindered secondary amine[3].
Epimerization of Chiral Acids: If coupling a chiral amino acid to the diazepane, uronium salts can sometimes cause racemization if pre-activation is too long. To mitigate this, keep the pre-activation temperature strictly at 0 °C, reduce the DIPEA to 2.0 equivalents, or switch to a phosphonium reagent like PyBOP which lacks the guanidinylation side-reactions of HATU[5].
[2] Benchchem. "A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents". 2
[4] Organic Process Research & Development (ACS Publications). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey".4
[3] PMC (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". 3
[6] Aapptec Peptides. "Monitoring of Peptide Coupling and Capping: Coupling Tests". 6
[5] Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". 5
Application Note: Optimizing Solvent Systems for 1-(2-Fluorobenzyl)-1,4-diazepane Free Base
Executive Summary This guide details the solvent selection criteria for 1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7 for generic structure reference), specifically in its free base form.[1][2] Unlike its dihydrochl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the solvent selection criteria for 1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7 for generic structure reference), specifically in its free base form.[1][2] Unlike its dihydrochloride salt counterpart (which is a stable solid), the free base is a lipophilic, reactive secondary amine that presents unique handling challenges.[1]
Critical Takeaway: The free base is prone to carbamate formation upon exposure to atmospheric CO₂ and imine formation if dissolved in ketone solvents (e.g., Acetone, MEK).[1] Successful handling requires deoxygenated, non-ketone organic solvents.[1]
Physicochemical Analysis & Structural Logic
To select the correct solvent, we must first understand the molecular interaction points.[1]
Structural Breakdown
The molecule consists of a semi-rigid 7-membered diazepane ring.[1]
N1 Position (Tertiary Amine): Substituted with a 2-fluorobenzyl group.[1] The fluorine atom at the ortho position increases lipophilicity (LogP) and metabolic stability compared to the non-fluorinated benzyl analog.
N4 Position (Secondary Amine): This is the critical quality attribute (CQA) for solvent selection.[1] It is a nucleophilic center (
) capable of reacting with electrophilic solvents.[1]
Visualization of Functional Groups
The following diagram highlights the solubility-determining regions and reactive sites.
Figure 1: Structural dissection of 1-(2-Fluorobenzyl)-1,4-diazepane highlighting the reactive N4 secondary amine that dictates solvent incompatibility.[1][2]
Solvent Compatibility Matrix
The following table categorizes solvents based on the "Like Dissolves Like" principle, adjusted for the specific reactivity of the secondary amine.
Solvent Class
Representative Solvents
Compatibility
Technical Rationale
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent
High solubility due to lipophilicity.[1][2] Warning: DCM can react with secondary amines over long periods (quaternization) if not stabilized.[1]
Aromatic
Toluene, Xylene
Excellent
Best for storage.[1] Non-hygroscopic and prevents carbonate formation better than ethers.[1]
Ethers
THF, 2-MeTHF, MTBE
Good
Good solubility. 2-MeTHF is a preferred "Green" alternative to DCM.[1] Ensure peroxide-free.
Alcohols
Methanol, Ethanol, Isopropanol
Moderate
Soluble, but protic nature interferes with base-sensitive reactions (e.g., using NaH or LDA).[1]
Ketones
Acetone, MEK
FORBIDDEN
Chemical Incompatibility: Reacts with N4 amine to form hemiaminals/imines (Schiff bases).[1]
Water
Water (Neutral pH 7)
Poor
The free base will "oil out" or form a gummy precipitate.
Acidic Water
0.1M HCl, 0.1% Formic Acid
Excellent
Protonation of N1/N4 forms the salt, rendering it fully water-soluble.[1] Ideal for LC-MS.[1][2]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to verify solubility if working with a new batch or alternative solvent.
Preparation: Weigh 10 mg of 1-(2-Fluorobenzyl)-1,4-diazepane free base into a 4 mL borosilicate vial.
Addition: Add the test solvent in 50 µL aliquots at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Endpoint: Visual clarity (disappearance of oil droplets/solid).
Protocol B: Handling the Free Base (Air-Sensitive)
The free base avidly absorbs CO₂ from the air to form a carbamate salt (white crust).[1][2]
Purge: Ensure all solvents are degassed or sparged with Nitrogen/Argon.[1]
Dissolution: Dissolve the free base immediately upon isolation or opening the container.[1]
Preferred Solvent:Anhydrous Toluene or 2-MeTHF .[1][2]
Storage: Store solutions at -20°C under Argon.
Protocol C: LC-MS Sample Preparation
Do not inject the free base in pure organic solvent if the mobile phase is aqueous.[2]
Stock Solution: Dissolve 1 mg free base in 1 mL Methanol or Acetonitrile .[1]
Dilution: Dilute 10-fold with Water containing 0.1% Formic Acid .
Mechanism:[2] The acid protonates the diazepane nitrogens, ensuring solubility in the aqueous injection plug and improving peak shape.
Decision Tree for Solvent Selection
Use this logic flow to select the optimal solvent for your specific application.
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
PubChem. (2023).[1][3] Compound Summary: 1-Benzyl-1,4-diazepane (Analogous Structure Data).[1][2][4] National Library of Medicine.[1] [Link][1]
Pfizer Inc. (2008).[1] Pfizer Solvent Selection Guide for Medicinal Chemistry.[1][5] Green Chemistry.[1][6][7] [Link]
Master Organic Chemistry. (2017). Basicity Trends of Amines: Secondary vs Tertiary.[1][Link]
Henderson, R. K., et al. (2011).[1] Expanding GSK's Solvent Selection Guide – embedding sustainability into solvent selection starting at medicinal chemistry.[1] Green Chemistry.[1][6][7] [Link]
The synthesis of 1-(2-fluorobenzyl)-1,4-diazepane presents a classic chemoselectivity challenge: differentiating between the two secondary amines of the 1,4-diazepane (homopiperazine) ring.[1]
Users typically encounter low yields due to bis-alkylation (formation of the N,N'-disubstituted byproduct) or difficulties in isolating the polar free base from the reaction mixture. This guide prioritizes the Boc-protection strategy as the "Gold Standard" for high-yield purity, while providing optimized parameters for direct alkylation if step-count reduction is the priority.
Module 1: Strategic Route Selection
Before beginning, select your protocol based on your purity requirements and available starting materials.
Imine Formation: Dissolve 1,4-diazepane (large excess) in DCM. Add 2-fluorobenzaldehyde (1.0 equiv).[1] Stir for 30 mins.
Reduction: Add STAB (1.5 equiv) in portions. Stir for 4–12 hours.
Workup: Quench with saturated
. Separate phases.
Purification Trick: The excess 1,4-diazepane is highly water-soluble.[1] Wash the organic layer thoroughly with water/brine to remove the unreacted starting material, leaving the more lipophilic mono-benzyl product in the organic layer.
Module 3: Troubleshooting & FAQs
Issue 1: Low Yield & Bis-Alkylation
Q: I am seeing a large M+ mass peak corresponding to the bis-benzyl product. How do I stop this?A: This is a statistical probability issue.
If using Alkyl Halides: You are likely using a 1:1 ratio. The mono-product is more nucleophilic than the starting material, causing it to react again. Switch to Protocol A (Boc-protection) .
If using Direct Alkylation: You must use a High Dilution Strategy and a Large Excess (5–10 eq) of the diazepane. The benzyl halide should be added very slowly (over 2 hours) to the excess amine.
Issue 2: Product "Disappears" During Workup
Q: My LCMS shows conversion, but after extraction, I have almost no product.A: 1,4-Diazepanes are highly polar bases.
Cause: At neutral or mildly basic pH, the molecule may still partition into the aqueous phase.
Fix: Ensure the aqueous phase is pH > 12 (use NaOH, not NaHCO3) before extraction.
Fix: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or Ethyl Acetate. The alcohol helps pull the polar amine into the organic phase.
Issue 3: Oil vs. Solid
Q: The literature says it's a solid, but I isolated an oil.A: The Free Base of 1-(2-fluorobenzyl)-1,4-diazepane is typically a viscous oil.[1] The Dihydrochloride (2HCl) salt is a solid.
To Solidify: Dissolve your oil in minimal EtOH/Et2O and bubble HCl gas or add HCl/Dioxane. The salt will precipitate.
Module 4: Logic Visualization
Figure 1: Synthetic Route Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on available reagents and purity constraints.
Figure 2: Purification & Workup Logic
Caption: Flowchart for the isolation of polar diazepanes to prevent product loss in the aqueous phase.
[1]
References
BenchChem. (2025).[2] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (General methodology for mono-protected diamines).
GuideChem. (n.d.). 1-Boc-hexahydro-1,4-diazepine Synthesis and Properties. (Specific data on the 1-Boc-homopiperazine intermediate).
Fletcher, S. (2010). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines. MedChemComm.[7] (Relevant insights on diazepine alkylation selectivity).
Menche, D., et al. (2006).[8] Thiourea-Catalyzed Direct Reductive Amination of Aldehydes.[1][8] Synlett.[8] (Methodology for reductive amination).
Common Organic Chemistry. (2023). Reductive Amination Conditions: NaBH(OAc)3. (Standard operating procedures for STAB reductions).
The synthesis of 1-(2-fluorobenzyl)-1,4-diazepane presents a classic chemoselectivity challenge: preventing the formation of the bis-alkylated impurity (1,4-bis(2-fluorobenzyl)-1,4-diazepane).[1]
Because 1,4-diazepane (homopiperazine) contains two equivalent secondary amines, the introduction of the first alkyl group creates a tertiary amine. However, the remaining secondary amine in the mono-product retains similar nucleophilicity to the starting material, leading to statistical mixtures (Mono vs. Bis) if stoichiometry is not strictly controlled.
This guide provides two validated workflows to solve this:
Method A (The "Gold Standard"): Using a mono-protected precursor (Boc-strategy) to guarantee 100% selectivity.[1]
Method B (The "Direct Route"): Using kinetic control and stoichiometry for cost-sensitive, large-scale batches.[1]
Module 1: The Protecting Group Strategy (Recommended)
Best for: High purity requirements, medicinal chemistry, small-to-medium scale.[1]
Principle: Chemically blocking one amine ensures the alkylating agent can only react with the open site.[1]
The Boc group creates steric bulk and removes the nucleophilicity of one nitrogen atom electronically (carbamate resonance). Bis-alkylation is chemically impossible under these conditions.
Module 2: The Stoichiometric Strategy (Direct Alkylation)
Best for: Large scale, cost-reduction, when Boc-materials are unavailable.[1]
Principle: Statistical probability.[1] By flooding the reaction with a massive excess of diamine, the alkylating agent is statistically far more likely to encounter a fresh diamine molecule than a mono-alkylated product.[1]
Electrophile: 2-Fluorobenzyl chloride (less reactive than bromide, better for selectivity).[1]
Solvent: DCM or Toluene (Non-polar solvents favor mono-alkylation via precipitation of the mono-salt in some cases).[1]
Step-by-Step Protocol
Charge Reactor: Dissolve 1,4-Diazepane (8.0 to 10.0 equivalents) in DCM.
Note: High dilution is critical (0.05 M relative to halide).[1]
Temperature Control: Cool to 0°C.
Addition: Dissolve 2-Fluorobenzyl chloride (1.0 equiv) in DCM. Add this solution dropwise over 2 hours.
Reasoning: Keeps the local concentration of electrophile low, preventing "hotspots" where bis-alkylation occurs.[1]
Reaction: Warm to RT and stir overnight.
Purification (The "Wash-Away" Method):
The reaction mixture contains: Product (1 eq), Excess Diazepane (7-9 eq), and HCl salts.
Wash the organic layer (DCM) with Water (3 x volume).[1]
Mechanism:[1][5][6][7] Unsubstituted 1,4-diazepane is highly hygroscopic and water-soluble.[1] The mono-benzyl product is more lipophilic and remains in the DCM.[1]
Agitation: Ensure vigorous stirring. If the mixing is poor, the drop of alkyl halide stays concentrated in one spot, reacting twice with the nearest amine.
Addition Rate: Slow down the addition. Use a syringe pump if possible.
Switch Halide: If using the bromide, switch to the chloride.[1] It reacts slower, allowing the diamine to equilibrate before the second reaction happens.
Q2: In Method A, my product is stuck in the aqueous layer after deprotection.
Diagnosis: Incomplete basification. 1,4-diazepanes are strong bases.[1]
Fix:
After TFA removal, the product exists as a trifluoroacetate salt (highly water-soluble).[1]
You must adjust the pH to >10 (preferably 12) using NaOH.[1][2] Sodium Bicarbonate (pH ~8.[1]5) is often insufficient to fully free-base the secondary amine, leaving it charged and water-soluble.[1]
Q3: Can I distill the product?
Data:
Compound
Boiling Point (Approx at 760 mmHg)
1,4-Diazepane
169°C
2-Fluorobenzyl bromide
85°C (at 15 mmHg)
| Product (Mono) | >300°C (Decomposes before boiling at atm) |[1]
Advice: Do not attempt atmospheric distillation.[1] Kugelrohr distillation under high vacuum (<0.1 mmHg) may work to remove unreacted starting material, but column chromatography or salt formation (e.g., forming the oxalate salt) is safer for isolation.
References
Protective Groups in Organic Synthesis : Greene, T.W., Wuts, P.G.M. (1999).[1] Protection for the Amino Group. Wiley-Interscience.[1] (Standard reference for Boc-chemistry protocols).
Selective Monoalkylation of Piperazines : European Journal of Organic Chemistry, 2001, 2825-2839.[1][3] (Detailed kinetics on diamine alkylation).
Synthesis of 1,4-Diazepane Derivatives : Patent EP2818463A1.[1] Production method of 1,4-diazepane derivatives.
Optimization of Monoalkylation : ResearchGate Discussion on Piperazine Monoalkylation. (Field-proven modifications for stoichiometry).
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket ID: PUR-DIAZ-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Tailing, Resolution, and Detection of N-Benzyl Diazepane Derivatives
Executive Summary
You are attempting to purify 1-(2-Fluorobenzyl)-1,4-diazepane , a secondary amine intermediate often synthesized via reductive amination or alkylation of homopiperazine.
The central challenge: This molecule contains a secondary amine (N4 position) and a tertiary amine (N1 position). The secondary amine is highly basic (pKa ~9.8) and acts as a strong hydrogen bond donor/acceptor. On standard silica gel, this results in severe tailing (streaking) due to interactions with acidic silanol groups, leading to poor resolution from the bis-alkylated impurity and the starting material.
This guide provides a self-validating workflow to overcome these specific physicochemical hurdles.
Module 1: Why is my compound streaking on the column?
Diagnosis:
Standard silica gel (
) has a surface covered in acidic silanol groups (). Basic amines like 1-(2-Fluorobenzyl)-1,4-diazepane protonate these silanols or form strong hydrogen bonds, causing the compound to "drag" rather than partition cleanly.
The Fix: Mobile Phase Modifiers
You must "poison" the silica surface to block these interaction sites.
Protocol A: The Triethylamine (TEA) Method (Standard)
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the mobile phase.
Pre-treatment (Critical): Flush the column with 3-4 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This ensures the silica is already deactivated.
Expert Insight: If you skip pre-treatment, the first few grams of silica will absorb the TEA from your mobile phase, leaving the rest of the column active. Your compound will run fast initially and then stick, ruining the separation.
Visualization of the Mechanism:
Figure 1: Mechanism of silanol blocking. The modifier (TEA) preferentially binds to acidic sites, allowing the target amine to elute without drag.
Module 2: Separation Strategy (Resolution)
User Question: "I cannot separate the mono-alkylated product from the bis-alkylated impurity."
Technical Analysis:
Bis-alkylated impurity: 1,4-bis(2-fluorobenzyl)-1,4-diazepane. Contains two tertiary amines.[1] No N-H bond. Less Polar.
Target Product: 1-(2-Fluorobenzyl)-1,4-diazepane. Contains one secondary amine (N-H). Moderately Polar.
Starting Material: 1,4-Diazepane.[2][3][4][5][6] Contains two secondary amines. Very Polar.
Recommended Gradient Protocol:
Do not use a generic 0-100% gradient. Use a shallow gradient focused on the polarity of the amine.
Step
Solvent A (DCM + 1% TEA)
Solvent B (MeOH + 1% TEA)
CV (Column Volumes)
Purpose
Equilibration
100%
0%
3
Deactivate Silica
Load
100%
0%
-
Load sample (dissolved in DCM)
Isocratic
100%
0%
2
Elute non-polar oils/bis-impurity
Gradient
98% -> 90%
2% -> 10%
10
Elute Target Product
Flush
80%
20%
3
Elute SM / Polar trash
Troubleshooting the "Bis" Impurity:
If the bis-alkylated impurity co-elutes, switch the bulk solvent from DCM to Ethyl Acetate/Hexane (with 1% TEA) . The bis-impurity is significantly more lipophilic and will move rapidly in 20% EtOAc/Hexane, while the mono-amine product will likely remain on the baseline until the polarity is increased.
Module 3: Detection & Visualization
User Question: "I can't see my spots clearly on TLC. The UV is weak."
Solution:
While the 2-fluorobenzyl group is UV active (254 nm), the extinction coefficient may be low compared to the amount of material. You must use chemical stains to confirm the presence of the amine.
Stain Selection Guide:
Stain Reagent
Color Reaction
Specificity
Notes
Ninhydrin
Yellow/Pink
Secondary Amines
Primary amines turn blue/purple. Secondary amines (like your product) often turn yellow or faint pink. Requires heat.[7]
Dragendorff
Orange
Tertiary/Secondary Amines
Excellent for alkaloids and diazepanes. Spots appear orange on a yellow background.[8] No heat required.[8]
Iodine ()
Brown
General
Good for quick checks but non-specific.
KMnO4
Yellow
Oxidizable groups
The benzylic position is oxidizable, but amines can sometimes inhibit this stain.
Critical Warning: If you use TEA in your mobile phase, you must dry the TLC plate thoroughly (heat gun) before staining with Ninhydrin. Residual TEA will stain the entire plate dark blue/purple, obscuring your spots.
Technical Support Center: Formulating 1-(2-Fluorobenzyl)-1,4-diazepane
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of 1,4-diazepane derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of 1,4-diazepane derivatives. The solubility of 1-(2-Fluorobenzyl)-1,4-diazepane is dictated by a delicate balance between its lipophilic fluorobenzyl moiety and its ionizable homopiperazine (diazepane) ring.
This guide deconstructs the physicochemical causality behind common solubility failures in water versus Dimethyl Sulfoxide (DMSO), providing self-validating protocols to ensure assay reproducibility.
Physicochemical Profiling & Causality
To troubleshoot solubility, we must first understand the molecule's fundamental properties. The compound features a highly lipophilic 2-fluorobenzyl group attached to a hydrophilic 1,4-diazepane core. This structural dichotomy means its solubility is highly dependent on its salt form and the pH of the surrounding media.
Stocks stored at 4°C or -20°C will solidify, requiring careful thermal equilibration before use.
Troubleshooting Diagnostics (FAQs)
Q1: Why does my 1-(2-Fluorobenzyl)-1,4-diazepane precipitate ("solvent crash") when I dilute my DMSO stock into an aqueous assay buffer?Causality: This is a classic solvent crash. If you are using the free base form, it is highly soluble in 100% DMSO but practically insoluble in water at neutral pH. When you dilute the DMSO stock into a pH 7.4 buffer, the local concentration of DMSO drops below the threshold required to solvate the lipophilic fluorobenzyl group. Furthermore, because the tertiary amine's pKa is ~6.70[3], it remains unprotonated (neutral) at pH 7.4, offering no ionic stabilization.
Solution: Pre-dilute your DMSO stock using a transitional co-solvent gradient. Propylene Glycol (PG) is a validated co-solvent for delivering lipophilic diazepam derivatives[5]. Alternatively, drop the buffer pH to 5.5 to protonate both amines before adding the DMSO stock.
Q2: I purchased the Dihydrochloride Hydrate form. Can I dissolve it directly in 100% anhydrous DMSO to make a master stock?Causality: While possible, it is not recommended. Hydrochloride salts possess high crystal lattice energies. Anhydrous DMSO lacks the hydrogen-bonding capacity of water to rapidly break apart the ionic bonds of the dihydrochloride hydrate[2], resulting in frustratingly slow dissolution kinetics.
Solution: Dissolve the dihydrochloride hydrate directly in aqueous buffers. If a DMSO stock is strictly required for your workflow, add 5% (v/v) sterile water to the DMSO to facilitate the dissociation of the HCl salt.
Q3: My compound degraded after storing the DMSO stock at -20°C for a month. What happened?Causality: DMSO has a freezing point of ~18.5°C[4]. Every time you remove the vial from the freezer, the DMSO thaws. Because DMSO is highly hygroscopic, atmospheric moisture immediately condenses and dissolves into the cold solvent. Over multiple freeze-thaw cycles, the water content spikes, leading to the hydrolysis or precipitation of the free base.
Solution: Never subject DMSO stocks to repeated freeze-thaw cycles. Aliquot the master stock into single-use vials and purge with Argon gas prior to freezing.
Formulation Workflows & Logic
Decision tree for formulating 1-(2-Fluorobenzyl)-1,4-diazepane based on salt form and solvent.
Mechanism of moisture-induced degradation in DMSO stocks and prevention strategy.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely solely on visual inspection to confirm solubility. Micro-precipitates can ruin downstream assays. Use the following self-validating protocols.
Protocol A: Preparation of a 10 mM Master Stock in DMSO (Free Base Form)
Thermal Equilibration: Bring 100% anhydrous DMSO to room temperature (ensure it is >20°C to surpass its 18.5°C freezing point[4]). The solvent must be completely liquid and optically clear.
Weighing: Weigh the required mass of 1-(2-Fluorobenzyl)-1,4-diazepane free base[1] into a sterile, dry amber glass vial.
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a room-temperature water bath for 5 minutes.
Validation (Optical Density): Transfer a 100 µL aliquot to a microplate and measure the absorbance at 600 nm. An OD600 < 0.05 confirms the absence of light-scattering micro-precipitates.
Storage: Aliquot the validated stock into single-use amber vials, purge the headspace with Argon gas, and store at -20°C.
Protocol B: Aqueous Formulation for In Vitro Assays (Dihydrochloride Hydrate Form)
Buffer Selection: Select an aqueous buffer with a pH between 4.0 and 6.0. This ensures both the secondary and tertiary amines remain fully protonated (below their respective pKa values of ~10.41 and ~6.70[3]).
Dissolution: Add the 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate[2] directly to the buffer. Vortex for 30 seconds.
Co-solvent Integration (Optional): If targeting highly concentrated solutions (>10 mM) where the buffer capacity is stressed, supplement the buffer with 5% (v/v) Propylene Glycol (PG) prior to compound addition[5].
Validation (Centrifugation): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a pellet validates total aqueous solubilization.
Stability of 1-(2-Fluorobenzyl)-1,4-diazepane under acidic conditions
The following technical guide is designed for researchers and drug development scientists working with 1-(2-Fluorobenzyl)-1,4-diazepane . It synthesizes chemical principles with practical handling strategies to address s...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and drug development scientists working with 1-(2-Fluorobenzyl)-1,4-diazepane . It synthesizes chemical principles with practical handling strategies to address stability concerns under acidic conditions.
Topic: Stability & Handling Under Acidic Conditions
Classification: Secondary Amine Building Block / Heterocycle
CAS Registry Number: 775561-26-7 (Free Base) / 199672-29-2 (Dihydrochloride)
Executive Summary: Acid Stability Profile
Verdict:High Stability.
1-(2-Fluorobenzyl)-1,4-diazepane exhibits excellent stability under standard laboratory acidic conditions (pH 1–6). The molecule behaves as a typical aliphatic amine, undergoing reversible protonation rather than structural degradation.
Primary Interaction: Formation of stable ammonium salts (Mono- or Di-cationic species).
Risk Factors: The primary risk is not acid degradation, but hygroscopicity of the resulting salts and oxidation if the free base is exposed to air.
Safe Operations: Compatible with TFA deprotection, HCl salt formation, and acidic HPLC mobile phases (0.1% Formic Acid/TFA).
Technical Deep Dive: The Chemistry of Stability
To understand why the molecule is stable, we must analyze its functional groups against acid-mediated mechanisms.
A. Protonation vs. Degradation
Under acidic conditions, the molecule exists in equilibrium between its free base and protonated forms.
N4 (Secondary Amine): Highly basic (
). Protonates first.
N1 (Tertiary Amine): Moderately basic (
). Protonates second.
Result: In strong acid (e.g., 1M HCl), the species exists as a dication . This protonation creates a "protective" electrostatic shield, reducing the nucleophilicity of the nitrogens and preventing self-polymerization.
B. The Benzyl-Nitrogen Bond
A common concern is acid-catalyzed debenzylation.
Fact: The
bond is kinetically stable to aqueous hydrolysis. Cleavage typically requires catalytic hydrogenation () or oxidative cleavage (e.g., CAN, DDQ), not simple Brønsted acids.
2-Fluoro Substituent Effect: The fluorine atom at the ortho position is electron-withdrawing. This slightly reduces the basicity of N1 (via inductive effects) but strengthens the resistance of the aromatic ring to electrophilic attack. The
bond itself is inert to standard acidic conditions.
C. Visualization: Protonation Pathway
The following diagram illustrates the reversible transformation under acidic conditions, confirming that no irreversible cleavage occurs.
Figure 1: Protonation equilibrium of 1-(2-Fluorobenzyl)-1,4-diazepane. Note that the pathway to degradation is kinetically barred under standard conditions.
Quantitative Data: Physical Properties & Salt Forms
Researchers often confuse "instability" with "solubility changes." Use this table to identify your species.
Property
Free Base
Dihydrochloride Salt (2HCl)
Physical State
Viscous Oil / Low-melting solid
White to Off-white Crystalline Solid
Water Solubility
Low / Immiscible
High (>50 mg/mL)
Hygroscopicity
Low
High (Very Hygroscopic)
Air Stability
Moderate (Sensitive to /Oxidation)
Excellent (Indefinite if dry)
Acid Compatibility
Reacts exothermically
Inert (Already protonated)
Troubleshooting Guide (Q&A)
Issue 1: "My sample turned into a sticky gum after drying."
Diagnosis: Hygroscopicity of the Acid Salt.
Explanation: If you acidified the free base with HCl and evaporated the solvent, you likely formed the dihydrochloride salt. This salt avidly absorbs atmospheric moisture, turning into a gum or oil.
Solution:
Redissolve the gum in a minimum amount of dry methanol.
Precipitate by adding cold diethyl ether or ethyl acetate.
Filter rapidly under nitrogen or dry immediately in a vacuum desiccator over
.
Issue 2: "I see multiple peaks in HPLC using an acidic mobile phase."
Diagnosis: Ion-Pairing or Impurity Amplification.
Explanation:
Scenario A (Ghost Peaks): If using TFA (Trifluoroacetic acid), the dication can form ion pairs with trifluoroacetate, sometimes causing peak splitting or broadening.
Scenario B (Degradation?): Unlikely. Check your injection solvent. If the sample was dissolved in DMSO and left for days, oxidation (N-oxide formation) might have occurred, not acid degradation.
Solution:
Switch buffer to 0.1% Formic Acid (softer ion pairing).
Ensure the sample is freshly prepared.
Issue 3: "Can I use this molecule in a reaction with neat Trifluoroacetic Acid (TFA)?"
Context: Removing a BOC group from another part of the molecule.
Answer:Yes.Protocol:
Dissolve substrate in DCM (Dichloromethane).
Add TFA (up to 50% v/v).
Stir at Room Temperature for 1-2 hours.
Workup: The 1,4-diazepane ring will remain intact. Note that upon evaporation, the product will be a TFA salt . You must perform a basic wash (sat.
) if the free base is required for the next step.
Validated Protocol: Standard Acid Stability Test
If you suspect your specific batch is degrading, perform this self-validating test.
Objective: Confirm structural integrity in 1M HCl over 24 hours.
Preparation (T=0): Dissolve 5 mg of compound in 1 mL of Water/Acetonitrile (1:1) . Inject immediately to establish a baseline.
Stress Condition: Dissolve 5 mg of compound in 1 mL of 1M HCl .
Incubation: Stir at Room Temperature for 24 hours.
Neutralization (Critical Step): Before injection, neutralize the acid sample by adding 1 mL of 1M NaOH (or dilute significantly if using an acid-resistant column) to match the mobile phase pH, or inject directly if the method allows. Note: Direct injection of 1M HCl can distort peak shape.
Comparison: Compare the peak area and purity profile of the stressed sample against the T=0 baseline.
Acceptance Criteria:
Purity decrease < 2.0%.
No new peaks > 0.5% (excluding solvent front/salt peaks).
PubChem. Compound Summary for CID 2774433: 1-(4-fluorobenzyl)-1,4-diazepane.[2] (Analogous structural data and physical properties).[3]
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. (Demonstrates stability of diazepane rings under various synthetic conditions).
Fisher Scientific. Safety Data Sheet: 1-(2-Fluorobenzyl)-1,4-diazepane. (Handling and storage safety data).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Technical Guide: Removal of Unreacted 1,4-Diazepane from Reaction Mixtures
[1][2] Executive Summary & Physicochemical Profile[1][3][4] The Challenge: 1,4-Diazepane (Homopiperazine) is a cyclic diamine frequently used as a linker in medicinal chemistry. Its removal is notoriously difficult due t...
The Challenge:
1,4-Diazepane (Homopiperazine) is a cyclic diamine frequently used as a linker in medicinal chemistry. Its removal is notoriously difficult due to its high polarity, water solubility, and moderate-to-high boiling point.[1][2] Standard silica chromatography often results in severe tailing, while its basicity can cause it to co-elute with amine products.
The Solution:
Effective removal requires exploiting the molecule's specific physicochemical "handles"—primarily its basicity (pKa) and metal-chelating ability. This guide prioritizes workup-based solutions (extraction/scavenging) over chromatographic isolation to maximize yield and throughput.[1][2]
Table 1: Physicochemical "Handles" for Purification
Property
Value
Implication for Purification
Boiling Point
~169°C (760 mmHg)
Too high for rotovap.[1][2] Requires high-vacuum distillation or azeotroping.[1][2]
pKa (Conjugate Acid)
~9.9 (N1) & ~6.8 (N4)
Highly basic.[1][2] Can be fully protonated at pH < 4, rendering it water-soluble.[1][2]
LogP
~ -0.6 (Hydrophilic)
Prefers aqueous layers.[1][2] Hard to extract out of water with organic solvents.[2]
Do not apply a "one-size-fits-all" approach. Use this logic flow to determine the least invasive method for your specific reaction mixture.
Figure 1: Strategic decision tree for 1,4-diazepane removal based on product properties.
Protocol Module A: The "pH Swing" (Partitioning)
Best For: Neutral products (Amides, Ureas, Sulfonamides).
Mechanism: Exploits the LogP difference between the neutral product and the protonated (ionic) diazepane salt.
The Protocol
Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or Ethyl Acetate). Note: DCM is preferred for solubility, but EtAc provides better phase separation.
Acidification: Wash the organic layer 3x with 0.5M - 1M HCl (or Citric Acid if product is acid-sensitive).[1][2]
Why: At pH 1-2, both nitrogens on 1,4-diazepane are protonated.[1][2] The molecule becomes a dication with extremely high water solubility.
Separation: The dicationic diazepane partitions into the aqueous layer. The neutral product remains in the organic layer.
Brine Wash: Wash the organic layer once with brine to remove entrained acid.
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Troubleshooting FAQ:
Q: My product precipitated during the acid wash.
A: Your product likely has a basic motif or is insoluble in the organic solvent.[3] Switch to Method B (SCX) or try a milder acid (pH 4-5 buffer) to protonate the highly basic diazepane (pKa ~9.[2]9) without protonating a weaker base in your product.[1][2]
Protocol Module B: Solid Phase Extraction (SCX)
Best For: High-throughput purification; removing trace amines from neutral products.[1][2]
Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid bonded silica) chemically bind the basic diazepane, allowing neutral products to flow through.
The Workflow
Conditioning: Rinse the SCX cartridge with MeOH followed by DCM.
Loading: Dissolve the crude mixture in minimal DCM/MeOH (9:1) and load onto the cartridge.
Washing (The Purification Step): Elute with 3-5 column volumes of MeOH or DCM .
Result: The basic 1,4-diazepane binds to the sulfonic acid moieties on the silica. The neutral product elutes in the solvent front.
Regeneration (Optional): If you need to recover the amine (or if the product was the amine), elute with 2M NH₃ in MeOH to release it.
Expert Insight:
"SCX cartridges are superior to liquid-liquid extraction for small-scale (<100mg) reactions because they eliminate emulsion formation, a common headache with cyclic diamines."[1][2] — Biotage Application Notes [1].
Protocol Module C: The Copper(II) Sequestration Trick
Best For:Basic products where acid washing would remove the product along with the impurity.
Mechanism: 1,4-Diazepane is a potent bidentate ligand.[1][2] It chelates Copper(II) ions to form a water-soluble, deep blue complex, while sterically hindered or mono-dentate amine products often do not bind as tightly.[1][2]
The Protocol
Preparation: Prepare a 10% aqueous solution of Copper(II) Sulfate (CuSO₄).[2][4][5]
Extraction: Dissolve crude mixture in DCM.
Wash: Extract the organic layer with the CuSO₄ solution.
Visual Indicator: The aqueous layer will turn a brilliant deep blue (Royal Blue) as the diazepane-copper complex forms.
Repeat: Continue washing until the aqueous layer remains pale blue (color of the stock solution).
Final Polish: Wash with water (to remove Cu salts) and Brine.[2][5]
Risk Assessment:
Warning: If your product contains a histidine, imidazole, or unhindered bidentate motif, it will also chelate. Test on a small aliquot first.
Protocol Module D: Chromatographic Cleanup
Best For: Large scale separations where extraction failed.[1][2]
Mechanism: Modifying the stationary phase to prevent amine "tailing."
Standard silica is acidic.[1][2] 1,4-diazepane will streak from the baseline to the solvent front, contaminating everything. You must neutralize the silica.
Mobile Phase Recommendations
Method
Solvent System
Additive
Why?
Normal Phase
DCM : MeOH (90:10)
1% NH₄OH (Aqueous Ammonia)
The ammonia competes for the acidic silanol sites, allowing the diazepane to elute as a sharp band.
Normal Phase
DCM : MeOH
1-2% Triethylamine (TEA)
Alternative to ammonia.[1][2] Note: TEA is harder to remove (higher BP).[2]
Reverse Phase
Water : Acetonitrile
0.1% TFA or Formic Acid
Protonates the amine, keeping it in the aqueous mobile phase longer (low retention on C18).
Visualization of SCX vs. Normal Phase Logic:
Figure 2: Mechanism of amine tailing on silica and correction via mobile phase modifiers.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: T-DZP-442
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization of N4-Functionalization in 1-(2-Fluorobenzyl)-1,4-diazepane
Executive Summary & Scope
You are likely accessing this guide because you are experiencing low conversion (<20%) or catalyst deactivation when attempting to couple the N4-position of 1-(2-fluorobenzyl)-1,4-diazepane to an aryl/heteroaryl halide.
This 7-membered heterocyclic scaffold is a privileged structure in medicinal chemistry (e.g., Suvorexant analogs, GPCR ligands). However, it presents unique challenges compared to 6-membered rings (piperazines):
Entropic Penalty: The flexibility of the diazepane ring reduces the effective molarity of the amine at the metal center.
Steric Bulk: The 2-fluorobenzyl group at N1 creates a specific conformational bulk that can hinder the approach of the catalyst-ligand complex, even at the distal N4 position.
Catalyst Poisoning: Secondary cyclic amines are notorious for binding tightly to Pd(II) species, forming off-cycle resting states (The "Amine Trap").
This guide covers the two primary coupling modalities: Buchwald-Hartwig Amination (BHA) and Nucleophilic Aromatic Substitution (SNAr) .
Diagnostic Workflow
Before altering conditions, identify your failure mode using the logic flow below.
Module A: Buchwald-Hartwig Amination (The Gold Standard)
The most common cause of failure with diazepanes is ligand mismatch . Standard phosphines (PPh3, BINAP) often fail because they cannot prevent the amine from displacing the ligand on the Palladium.
Critical Parameter: Ligand Selection
For secondary cyclic amines like diazepanes, Dialkylbiaryl phosphines are required.
Recommendation:RuPhos or BrettPhos .
Why? These bulky ligands create a "pocket" that facilitates reductive elimination while preventing the amine from binding too tightly to the Pd center (preventing the formation of stable bis-amine Pd complexes).
Troubleshooting Table: BHA Optimization
Parameter
Standard Condition
Optimized for Diazepane
Technical Rationale
Catalyst
Pd(OAc)₂ / Pd₂dba₃
RuPhos Pd G4 (or G3)
Pre-catalysts guarantee a 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period where amines can poison Pd(II).
Base
Cs₂CO₃
NaOtBu or LHMDS
Stronger bases facilitate the deprotonation of the Pd-amine complex. Note: If substrate has acidic protons, stick to Cs₂CO₃ but switch solvent to Dioxane.
Solvent
Toluene
1,4-Dioxane or t-BuOH
Dioxane promotes solubility of the Pd-cycle intermediates. t-BuOH can accelerate reductive elimination via proton transfer.
Temp
80°C
100°C - 110°C
Diazepanes have high activation energy for coupling due to ring strain/entropy.
The "Amine Trap" Mechanism
Understanding why the reaction stops is crucial.
Module B: SNAr (The Robust Alternative)
If your electrophile is electron-deficient (e.g., chloropyridine, nitrobenzene), SNAr is preferred over Pd-catalysis to avoid metal contamination.
Common Issue: The "Salt" Effect
Users often purchase 1-(2-fluorobenzyl)-1,4-diazepane as the dihydrochloride salt .
The Problem: In SNAr, the amine must be a free base to act as a nucleophile. Adding exactly 2 equivalents of base (e.g., DIPEA) often results in a sluggish reaction because the equilibrium concentration of the free amine is low.
The Fix: You must perform a "Free Base Liberation" step before the reaction or use a large excess (3-4 equiv) of an inorganic base like K₂CO₃.
SNAr Optimization Matrix
Variable
Recommendation
Reason
Solvent
DMSO or NMP
High dielectric constant stabilizes the Meisenheimer complex intermediate.
Leaving Group
Fluoride > Chloride
In SNAr, bond breaking is not the rate-determining step. Fluorine's electronegativity accelerates the initial nucleophilic attack.
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Reaction: Seal the vial with a PTFE-lined cap. Heat to 100°C for 12 hours.
Workup: Cool to RT. Dilute with EtOAc, filter through a celite plug (to remove Pd black), and concentrate.
Validation: If conversion is <50% by LCMS, add 0.5 equiv of free RuPhos ligand to the initial mix to extend catalyst life.
Protocol B: High-Temperature SNAr
Use this for 2-chloropyridines or 4-fluoronitrobenzenes.
Free Basing (Critical): If using the HCl salt of the diazepane, dissolve in 1M NaOH, extract with DCM, dry over Na₂SO₄, and concentrate to get the oil.
Reaction: Mix Electrophile (1.0 equiv) and Diazepane Free Base (1.1 equiv) in DMSO (1.0 M).
Base: Add DIPEA (2.0 equiv).
Heat: Stir at 120°C .
Tip: If the reaction stalls, add KF (Potassium Fluoride) (1.0 equiv) to increase the effective nucleophilicity via the "halex" effect or surface activation.
FAQ: Specific Anomalies
Q: I see a new spot on TLC that matches the mass of the dimer. What happened?A: If your aryl halide has two leaving groups (e.g., 2,4-dichloropyrimidine), the diazepane is reacting twice.
Fix: Reverse addition. Add the diazepane slowly to a solution of the electrophile at 0°C to favor mono-substitution.
Q: My 2-fluorobenzyl group seems to be cleaving off.A: This is rare but can happen under forcing reductive conditions (e.g., H₂/Pd-C) or extremely strong nucleophilic attack.
Fix: Avoid reducing environments. The C-N benzylic bond is generally stable to BHA and SNAr conditions. Ensure your base (e.g., t-BuLi) isn't strong enough to perform ortho-lithiation on the fluorobenzyl ring (NaOtBu is safe).
Q: The reaction turns black immediately upon heating.A: "Pd Black" precipitation indicates ligand dissociation.
Fix: Your amine is displacing the ligand. Switch to RuPhos or BrettPhos immediately. Increase ligand:metal ratio to 2:1.
References
RuPhos Pd G4 for Secondary Amines:
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
[Link]
Diazepane Synthesis & Reactivity (Suvorexant Context):
Cox, C. D., et al. (2010). Discovery of the Orexin Receptor Antagonist MK-4305 (Suvorexant). Journal of Medicinal Chemistry, 53(14), 5320–5332.
[Link]
Troubleshooting Pd-Catalyzed Amination:
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
[Link]
SNAr Solvent Effects:
Newby, J. A., et al. (2018). Solvents for SNAr reactions: A kinetic study. Organic & Biomolecular Chemistry, 16, 2638-2645.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-(2-Fluorobenzyl)-1,4-diazepane Salts
Topic: Recrystallization & Purification Protocols
Ticket ID: #REC-DIAZ-002
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7) is a critical pharmacophore often used as an intermediate in the synthesis of histamine H3 antagonists, kinase inhibitors, and other CNS-active agents.[1][2][3]
Users frequently encounter difficulties crystallizing this compound due to the conformational flexibility of the 7-membered diazepane ring and the high hygroscopicity of its hydrochloride salts. This guide addresses the three most common failure modes: oiling out , hygroscopic collapse , and bis-alkylated impurity persistence .
Module 1: The "Oiling Out" Phenomenon
Issue: Upon cooling or antisolvent addition, the salt separates as a viscous oil rather than a crystalline solid.
Root Cause: The lattice energy of the diazepane salt is insufficient to overcome the solvation energy of the impurities or residual water. This is thermodynamically driven by the entropy of the flexible diazepane ring.
Troubleshooting Workflow
Do not discard the oil. It contains your product. Follow this logic flow to induce nucleation.
Figure 1: Decision tree for remediating oiled-out amine salts. The critical step is seeding at the metastable "cloud point" rather than crashing out at low temperature.
Module 2: Solvent System Selection
The 1-(2-fluorobenzyl)-1,4-diazepane moiety is amphiphilic. The benzyl group is lipophilic, while the charged diazepane ring is highly polar. A "Push-Pull" solvent system is required.
Recommended Systems for Dihydrochloride (2HCl) Salts:
Solvent Role
Solvent
Function
Notes
Dissolver (Polar)
Methanol (MeOH)
High solubility for 2HCl salt.
Best for initial dissolution.
Dissolver (Polar)
Ethanol (EtOH)
Moderate solubility.
Preferred over MeOH if yield is low (less loss in mother liquor).
Gold Standard. Moderate polarity prevents "crashing" too fast.
Antisolvent
MTBE
Strong precipitant.
Use if EtOAc fails.[4] Risk of oiling out is higher.
Antisolvent
Diethyl Ether
Very strong precipitant.
Avoid unless necessary. High risk of trapping impurities.
The "Rule of 3" for Diazepanes:
Dissolve in the minimum amount of hot Ethanol (approx. 5-10 mL/g).
Add hot Ethyl Acetate dropwise until a faint, persistent cloudiness appears.
Add 2-3 drops of Ethanol to clear the solution, then let cool undisturbed.
Module 3: Removing the Bis-Alkylated Impurity
Issue: The reaction of 1,4-diazepane with 2-fluorobenzyl chloride often yields the impurity 1,4-bis(2-fluorobenzyl)-1,4-diazepane .
Differentiation:
Target (Mono): Secondary amine (N4), forms stable salts, more polar.
Impurity (Bis): Tertiary amine (N4), less polar, forms salts but often more soluble in organic antisolvents.
Purification Strategy:
If your crude material contains >5% bis-impurity, do not rely solely on crystallization.
Acid/Base Wash (Pre-crystallization):
Dissolve crude free base in DCM.
Extract with buffer at pH 4.5 - 5.0 .
Mechanism:[4] At this pH, the more basic secondary amine (Mono) is protonated and moves to water. The less basic, sterically hindered tertiary amine (Bis) largely remains in the DCM.
Basify the aqueous layer (pH >11) and extract the purified Mono-product back into DCM.[5]
Recrystallization Rejection:
Use EtOH/EtOAc . The Bis-salt is more soluble in the EtOAc-rich mother liquor and will remain in solution while the Mono-salt crystallizes.
Module 4: Standard Operating Procedure (SOP)
Protocol: Preparation of 1-(2-Fluorobenzyl)-1,4-diazepane Dihydrochloride
Dissolution: Dissolve 10 g of crude free base in 30 mL of Ethanol at room temperature. Ensure complete dissolution.
Salt Formation: Cool to 0°C. Add 2.2 equivalents of HCl (in Dioxane/IPA) dropwise.
Note: The solution will warm up (exothermic). Keep T < 20°C to prevent decomposition/discoloration.
Evaporation (Critical): The initial salt is often amorphous. Evaporate the solvent completely to obtain a foam/solid.
Recrystallization:
Add 50 mL hot Ethanol (60°C) to the residue. Swirl to dissolve.
If insoluble particles remain, filter hot.
Slowly add hot EtOAc (approx. 30-50 mL) until the solution turns slightly turbid.
Remove heat. Cover the flask with foil (light protection).
Allow to cool to RT over 4 hours. Then refrigerate (4°C) overnight.
Isolation: Filter the white needles under nitrogen (hygroscopic!). Wash with cold EtOAc/Hexane (1:1).
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 24 hours.
Frequently Asked Questions (FAQ)
Q: My crystals turn into a goo on the filter paper. Why?A: The dihydrochloride salt is extremely hygroscopic . It absorbs atmospheric moisture rapidly, lowering the melting point and causing deliquescence.
Fix: Filter under a nitrogen blanket or use a Schlenk frit. Do not leave on the pump for extended periods if the air is humid. Transfer immediately to a desiccator.
Q: The product is pink/brown instead of white.A: This indicates oxidation, likely of the secondary amine or trace phenol impurities.
Fix: Recrystallize in the presence of a pinch of activated charcoal. Filter the hot solution through Celite before cooling.
Q: Can I use the Oxalate salt instead?A: Yes. If the HCl salt is too difficult to handle, the Oxalate salt is often non-hygroscopic and crystallizes readily from Methanol/Acetone.
Stoichiometry: Use 1.0 eq of Oxalic acid (anhydrous) in hot MeOH.
References
Sigma-Aldrich. 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate Product Sheet. (Provides physical properties and salt stoichiometry). Link
National Institutes of Health (PMC). Synthesis and crystal structure of 1-benzyl-1,4-diazepan-5-one. (Structural insights into diazepane ring conformation and packing). Link
Google Patents (US3340253A). Preparation of certain benzodiazepine compounds. (Foundational methods for diazepine/diazepane salt crystallization using Alcohol/Ether systems). Link
European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. (Strategies for separating alkylated amine impurities). Link
Organic Chemistry Portal. Synthesis of 1,4-Diazacycles. (General synthesis and handling of diazepane derivatives). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated benzyl derivatives.
Comparative ¹H NMR Analysis Guide: 1-(2-Fluorobenzyl)-1,4-diazepane vs. Structural Analogues
Executive Summary & Scientific Context 1-(2-Fluorobenzyl)-1,4-diazepane (CAS 775561-26-7) is a highly versatile fluorinated homopiperazine building block utilized extensively in medicinal chemistry, as documented by chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
1-(2-Fluorobenzyl)-1,4-diazepane (CAS 775561-26-7) is a highly versatile fluorinated homopiperazine building block utilized extensively in medicinal chemistry, as documented by chemical suppliers like 1[1]. The strategic placement of a fluorine atom at the ortho position of the benzyl ring is a common technique used to modulate the basicity of the adjacent tertiary amine and enhance the metabolic stability of the molecule against cytochrome P450 oxidation, a standard noted in pharmaceutical catalogs such as 2[2]. Proton Nuclear Magnetic Resonance (¹H NMR) is the definitive analytical tool used to verify the regiochemistry of this fluorine substitution.
Causality in Spectral Perturbations: The Fluorine Effect
When comparing 1-(2-Fluorobenzyl)-1,4-diazepane to its non-fluorinated counterpart (1-Benzyl-1,4-diazepane) and its para-fluorinated isomer, distinct perturbations in the ¹H NMR spectrum emerge. As an application scientist, it is critical to understand the causality behind these shifts rather than just memorizing values. These differences are governed by two primary physical phenomena:
Anisotropic and Inductive Deshielding (-I Effect): The strongly electronegative fluorine atom exerts a through-bond inductive pull. In the ortho position, this proximity significantly deshields the benzylic methylene protons (–CH₂–), shifting their resonance downfield compared to the unsubstituted benzyl group, as observed in related diazepane literature from 3[3].
Heteronuclear Spin-Spin Coupling (¹⁹F–¹H): Fluorine-19 is an NMR-active nucleus with a spin of ½. In the ortho-fluoro isomer, the aromatic protons experience strong scalar coupling with the fluorine atom (³J{HF} ≈ 8–10 Hz for ortho protons, ⁴J{HF} ≈ 4–6 Hz for meta protons). This breaks the pseudo-symmetry seen in unsubstituted benzyl rings, transforming the aromatic signal from a generic multiplet into a highly resolved, complex ABCD spin system.
Quantitative Data Comparison
The table below summarizes the expected ¹H NMR chemical shifts (in CDCl₃, 400 MHz) to objectively compare the spectral performance of 1-(2-Fluorobenzyl)-1,4-diazepane against its primary alternatives.
Structural Feature
1-Benzyl-1,4-diazepane (Alternative)
1-(2-Fluorobenzyl)-1,4-diazepane (Target)
1-(4-Fluorobenzyl)-1,4-diazepane (Alternative)
Aromatic Protons
7.20–7.35 (5H, m)
6.95–7.40 (4H, m, complex ABCD)
6.98 (2H, t), 7.28 (2H, dd)
Benzylic CH₂
3.65 (2H, s)
3.72 (2H, s, broadened by F-coupling)
3.62 (2H, s)
Diazepane C2, C7
2.70 (4H, m)
2.75 (4H, m)
2.68 (4H, m)
Diazepane C3, C5
2.90 (4H, m)
2.95 (4H, m)
2.88 (4H, m)
Diazepane C6
1.80 (2H, p, J=5.8 Hz)
1.85 (2H, p, J=5.8 Hz)
1.78 (2H, p, J=5.8 Hz)
Amine NH
2.05 (1H, br s)
2.10 (1H, br s)
2.00 (1H, br s)
Self-Validating Experimental Protocol: The D₂O Exchange
To ensure high trustworthiness, the NMR analysis must be a self-validating system. The primary ambiguity in analyzing diazepane derivatives is distinguishing the broad secondary amine (NH) signal from the aliphatic ring multiplets. We employ the D₂O Exchange Protocol to definitively assign this peak, a standard practice in amine characterization highlighted in methodology papers via 4[4].
Step 1: Sample Preparation
Dissolve 10 mg of 1-(2-Fluorobenzyl)-1,4-diazepane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogenous solution to a clean 5 mm NMR tube.
Step 2: Initial Acquisition
Acquire the ¹H NMR spectrum at 298 K using a 400 MHz spectrometer. Standard parameters: 16 scans, 2 seconds relaxation delay, and a 30° pulse angle. Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
Step 3: The D₂O Exchange (Validation)
Add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Cap the tube and shake vigorously for 30 seconds to ensure biphasic mixing.
Causality: The labile proton on the secondary amine (NH) undergoes rapid chemical exchange with deuterium from the D₂O pool.
Re-acquire the spectrum. The broad singlet at ~2.10 ppm will completely disappear, confirming its identity as the NH proton and validating the assignment of the remaining C6 pentet at 1.85 ppm.
Workflow Visualization
Workflow for ¹H NMR acquisition and D₂O exchange validation of diazepane derivatives.
References
[3] MDPI. New Amino Naphthoquinone Derivatives as Anti-Trypanosoma cruzi Agents Targeting Trypanothione Reductase. Available at: [Link]
[4] Semantic Scholar. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides. Available at:[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Fluorobenzyl)-1,4-diazepane
In the landscape of pharmaceutical development and chemical analysis, a profound understanding of a molecule's behavior under mass spectrometric conditions is paramount for its structural elucidation and characterization...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical analysis, a profound understanding of a molecule's behavior under mass spectrometric conditions is paramount for its structural elucidation and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Fluorobenzyl)-1,4-diazepane. Drawing upon established principles of mass spectrometry and comparative data from analogous structures, we will dissect the fragmentation pathways, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fragmentation Analysis
1-(2-Fluorobenzyl)-1,4-diazepane is a heterocyclic amine containing a diazepane ring, a flexible seven-membered ring with two nitrogen atoms, and a fluorinated benzyl group. The presence of these distinct structural motifs—a tertiary amine, a saturated heterocyclic system, and a halogenated aromatic ring—gives rise to a characteristic and predictable fragmentation pattern under electron ionization. Understanding this pattern is crucial for differentiating it from its isomers and other related compounds.
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] This fragmentation is not random; it follows well-defined chemical principles, providing a "fingerprint" of the molecule's structure. Key fragmentation reactions include alpha-cleavage, benzylic cleavage, and rearrangements.[3][4][5]
Predicted Fragmentation Pattern of 1-(2-Fluorobenzyl)-1,4-diazepane
The primary fragmentation pathways are anticipated to be:
Benzylic Cleavage: The most prominent fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond adjacent to the aromatic ring.[6] This results in the formation of a highly stable fluorobenzyl cation.
Alpha-Cleavage: As a tertiary amine, alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen atom) within the diazepane ring is also a highly favored process.[3][5]
Ring Fragmentation: The diazepane ring itself can undergo fragmentation, leading to the loss of small neutral molecules.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted fragmentation pathways of 1-(2-Fluorobenzyl)-1,4-diazepane.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected fragmentation of 1-(2-Fluorobenzyl)-1,4-diazepane with known fragmentation patterns of similar molecules.
Comparison with 1-Benzyl-1,4-diazepane
The non-fluorinated analog, 1-benzyl-1,4-diazepane, serves as an excellent reference. The primary difference in its mass spectrum would be the mass of the benzylic fragment.
Fragment
1-(2-Fluorobenzyl)-1,4-diazepane (Predicted)
1-Benzyl-1,4-diazepane (Expected)
Rationale for Difference
Molecular Ion (M⁺˙)
m/z 208
m/z 190
Difference in molecular weight due to the fluorine atom.
Benzylic Cation
m/z 109
m/z 91
The fluorobenzyl cation is 18 mass units heavier than the benzyl cation. The peak at m/z 91 is a hallmark of benzyl-containing compounds.[6]
Diazepane Radical
m/z 99
m/z 99
This fragment is identical for both compounds as it arises from the cleavage of the benzyl group.
The presence of the fluorine atom in the 2-position of the benzyl ring is expected to have a minimal effect on the propensity for benzylic cleavage, as the stability of the resulting cation is the primary driving force.
Comparison with other Diazepane Derivatives
The fragmentation of the diazepane ring itself is a common feature among related structures. For instance, in the mass spectra of various benzodiazepines (which contain a diazepine ring fused to a benzene ring), characteristic losses of small molecules like CO and HNCO are observed.[7] While 1-(2-Fluorobenzyl)-1,4-diazepane lacks the carbonyl group for CO loss, fragmentation of the saturated diazepane ring is still expected, likely through the loss of ethylene (C₂H₄) or propyleneimine (C₃H₆N) fragments.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.
Objective: To acquire the electron ionization mass spectrum of 1-(2-Fluorobenzyl)-1,4-diazepane.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Experimental Parameters:
Parameter
Setting
Rationale
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
A standard non-polar column suitable for the analysis of semi-volatile amines.
Injector Temperature
250 °C
To ensure complete volatilization of the analyte.
Oven Program
100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min)
A typical temperature program to achieve good chromatographic separation.
Carrier Gas
Helium at a constant flow of 1 mL/min
Inert carrier gas.
Ionization Mode
Electron Ionization (EI)
Standard hard ionization technique for structural elucidation.[1][2]
Electron Energy
70 eV
The standard electron energy for EI-MS, which provides reproducible fragmentation patterns.[1]
Source Temperature
230 °C
To maintain the analyte in the gas phase within the ion source.
Mass Range
m/z 40 - 400
To cover the molecular ion and all expected fragments.
Sample Preparation:
Prepare a 100 µg/mL solution of 1-(2-Fluorobenzyl)-1,4-diazepane in methanol or another suitable solvent.
Inject 1 µL of the solution into the GC-MS system.
The following workflow diagram illustrates the experimental process:
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 1-(2-Fluorobenzyl)-1,4-diazepane is predicted to be dominated by a prominent benzylic cleavage, yielding a characteristic fluorobenzyl cation at m/z 109. Further fragmentation through alpha-cleavage and rearrangements within the diazepane ring is also anticipated. By comparing this predicted pattern with that of its non-fluorinated analog and other diazepane derivatives, a clear and logical framework for its identification and structural confirmation is established. The provided experimental protocol offers a standardized method for obtaining the mass spectrum of this compound, enabling researchers to verify these predictions and confidently characterize this and other related molecules.
References
Hilaris Publisher. (n.d.). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Retrieved from [Link]
Mándi, A., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65. [Link]
ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][8][9]diazepines. IV. Retrieved from [Link]
ResearchGate. (n.d.). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides. Retrieved from [Link]
Gautam, L., Sharratt, S. D., & Cole, M. D. (2014). Mass spectrometry data for diazepam, flunitrazepam and silylated temazepam as pure compounds and after extraction from beer as exemplar data. PLOS ONE, 9(2), e89031. [Link]
ResearchGate. (n.d.). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). Retrieved from [Link]
SciELO México. (n.d.). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Retrieved from [Link]
El-Sherbeny, M. A., et al. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(5), 799-805. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Google Patents. (n.d.). US10618891B2 - Suvorexant intermediate and preparation method thereof.
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]
PMC. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]
PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-81. [Link]
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
HPLC retention time of 1-(2-Fluorobenzyl)-1,4-diazepane vs impurities
This guide serves as a technical standard for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-Fluorobenzyl)-1,4-diazepane , a critical intermediate in the synthesis of histamine H3 receptor antagonists...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical standard for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-Fluorobenzyl)-1,4-diazepane , a critical intermediate in the synthesis of histamine H3 receptor antagonists and other CNS-active agents.
Designed for analytical chemists and process development scientists, this document prioritizes mechanistic understanding over rote instruction. We explore the separation of the target mono-alkylated product from its polar starting materials and lipophilic bis-alkylated by-products.
Part 1: Chemical Context & Impurity Profile[1]
To develop a robust method, one must first understand the origin of the impurities. The synthesis typically involves the nucleophilic substitution of 1,4-diazepane (homopiperazine) with 2-fluorobenzyl chloride.
The Separation Challenge:
1,4-Diazepane (Starting Material): Highly polar, secondary diamine. Difficult to retain on C18.
Target (Mono-benzyl): Moderately polar, basic.
Bis-Impurity (Over-alkylation): Highly lipophilic. Elutes late and can cause "ghost peaks" in subsequent runs if the gradient is too short.
Visualizing the Impurity Pathway
Figure 1: Reaction pathway illustrating the origin of critical impurities. The significant difference in LogP values drives the separation strategy.
Part 2: Method Development Strategy (Causality)
Column Selection: C18 vs. C8
Recommendation:C18 (Octadecylsilane) with high carbon load.
Reasoning: The target and the bis-impurity are structurally similar (benzyl rings). A C18 phase provides the necessary hydrophobic selectivity (methylene selectivity) to resolve the mono-benzyl from the bis-benzyl species. A C8 column may co-elute the target with early eluting polar matrix components.
pH Control: The Critical Variable
Challenge: Diazepanes are secondary amines (pKa ~9-10). At neutral pH, they are fully ionized (protonated), leading to peak tailing due to interaction with residual silanols on the silica support.
Solution: High pH (pH > 9.5) or Low pH (pH < 3.0) with ion-pairing potential.
Note: For this guide, we utilize the Acidic Protocol (0.1% TFA) as it is more compatible with standard LC-MS workflows and prevents silica dissolution issues common with high pH buffers on non-hybrid columns. The TFA acts as an ion-pairing agent to sharpen the amine peak.
Part 3: Experimental Protocol
This protocol is designed to be self-validating . System suitability parameters are embedded to ensure data reliability.
Instrument & Conditions
Parameter
Specification
Rationale
Column
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
End-capped to reduce silanol tailing of amines.
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Suppresses ionization/Ion-pairing for sharp peaks.
Mobile Phase B
Acetonitrile (ACN) + 0.1% TFA
ACN provides lower backpressure than MeOH.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Column Temp
35°C
Improves mass transfer and reduces backpressure.
Detection
UV @ 215 nm
Low wavelength required; diazepane ring has weak UV absorbance.
Injection Vol
5.0 µL
Low volume to prevent peak broadening.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5%
Load sample; elute polar salts/SM.
2.0
5%
Isocratic hold to separate 1,4-diazepane.
12.0
90%
Linear ramp to elute Bis-impurity.
15.0
90%
Wash column (remove lipophilics).
15.1
5%
Return to initial conditions.
20.0
5%
Re-equilibration (Crucial for reproducibility).
Part 4: Comparative Performance Data
The following data represents typical performance characteristics observed during the validation of this intermediate.
). If quantification of this specific impurity is required, HILIC mode is recommended over Reverse Phase.
Target: Elutes in the middle of the gradient window, well-resolved from hydrolysis products (benzyl alcohol).
Bis-Impurity: Elutes late due to two hydrophobic benzyl rings. Critical: Ensure the gradient holds at 90% B long enough to elute this, otherwise it will carry over to the next injection.
Workflow Visualization
Figure 2: Analytical workflow from sample preparation to quality decision.
Part 5: Troubleshooting & Optimization
Scenario 1: Broad/Tailing Target Peak
Cause: Secondary amine interaction with silanols.
Fix: Increase TFA concentration to 0.15% or switch to a "High pH" resistant column (e.g., Waters XBridge) and use 10mM Ammonium Bicarbonate (pH 10).
Scenario 2: "Ghost Peaks" in Blank
Cause: The Bis-alkylated impurity from a previous run did not elute.
Fix: Extend the final hold (90% B) by 3 minutes.
Scenario 3: 1,4-Diazepane Not Detected
Cause: It is too polar and elutes in the void.
Fix: This method is for purity (Target vs. Bis). To quantify the starting diamine, derivatization (e.g., with FMOC-Cl) or HILIC chromatography is required.
References
Mercolini, L., et al. (2008).[2] "Separation and HPLC analysis of 15 benzodiazepines in human plasma." Journal of Separation Science, 31(14), 2619-2626. Link
Risticevic, S., et al. (2008). "Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines." Journal of Liquid Chromatography & Related Technologies. Link
Bacalum, E., et al. (2015). "Comparative Study for the Retention of Some Benzodiazepines in Reversed-Phase Liquid Chromatography." Revue Roumaine de Chimie, 60(2-3), 275-283. Link
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880.
13C NMR Characterization of 1-(2-Fluorobenzyl)-1,4-diazepane: A Comparative Guide to Predictive Software vs. Experimental Benchmarking
Executive Summary The structural verification of complex pharmacophores requires analytical precision. 1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7) is a highly versatile building block frequently utilized in centr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural verification of complex pharmacophores requires analytical precision. 1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7) is a highly versatile building block frequently utilized in central nervous system (CNS) drug discovery[1]. However, characterizing this molecule via
C NMR presents two distinct analytical challenges: the massive multi-bond spin-spin couplings induced by the fluorine atom, and the conformational flexibility of the 7-membered diazepane ring.
This guide objectively compares the performance of two leading NMR prediction paradigms—ChemDraw Professional (empirical/HOSE-code based) and Mnova NMRPredict (ensemble machine learning)—against a rigorously self-validating Experimental Benchmarking protocol. By understanding the causality behind these chemical shifts, researchers can confidently select the right tools for structural elucidation.
Mechanistic Overview: The Challenge of Fluorinated Diazepanes
To accurately evaluate predictive software, we must first understand the physical chemistry dictating the
C NMR spectrum of 1-(2-Fluorobenzyl)-1,4-diazepane.
The Carbon-Fluorine (C-F) Coupling Cascade
Unlike standard aromatic systems, the
F nucleus (spin ½, 100% natural abundance) actively couples with nearby C nuclei, splitting their signals into distinct doublets[2]. The magnitude of this splitting () is heavily dependent on bond distance:
(One-bond): The carbon directly attached to the fluorine (C2') experiences a massive coupling of ~244–247 Hz[3][4].
(Two-bond): Ortho carbons (C1', C3') show couplings of 15–22 Hz[3].
& (Three/Four-bond): Meta and para carbons exhibit smaller couplings ranging from 3–9 Hz[4].
Conformational Dynamics of the Diazepane Ring
The 1,4-diazepane (homopiperazine) moiety is a 7-membered ring that undergoes rapid chair-boat interconversions at room temperature. Furthermore, the electronic environment is asymmetric: N1 is a tertiary amine (alkylated by the benzyl group), while N4 is a secondary amine. Consequently, the adjacent carbons (C2/C7 near N1) are more deshielded than those near N4 (C3/C5). Predictive software often struggles to accurately model these subtle, time-averaged conformational shifts.
Product Comparison: Predictive Software Paradigms
ChemDraw Professional (
C NMR Predictor)
ChemDraw relies primarily on Hierarchical Orthogonal Space Environment (HOSE) codes combined with additive empirical rules[5]. HOSE codes encapsulate atomic neighborhoods in concentric spheres, utilizing a nearest-neighbor approach to predict shift values based on database similarities[6].
Pros: Instantaneous generation; excellent for rapid, qualitative topology checks.
Cons: Often fails to accurately predict the exact magnitude of long-range
couplings and struggles with the non-standard conformational averaging of the 7-membered diazepane ring[7].
Mnova NMRPredict Desktop
Mnova utilizes a multi-tasking ensemble approach, blending HOSE codes with advanced neural networks and solvent-aware algorithms[6].
Pros: Superior handling of flexible ring systems; highly accurate estimations of multi-bond C-F couplings; accounts for solvent-induced shifts.
Cons: Requires heavier computational resources and a paid licensing tier for advanced machine learning modules.
To benchmark these software tools, we must establish a "gold standard" experimental protocol. This workflow is designed to be self-validating : the assignment of the aromatic carbons is internally proven by extracting and verifying the
coupling constants.
Step-by-Step Acquisition Protocol:
Sample Preparation: Dissolve 50 mg of high-purity 1-(2-Fluorobenzyl)-1,4-diazepane in 0.6 mL of CDCl
. Causality: CDCl provides a non-polar environment that minimizes hydrogen-bonding-induced conformational locking, allowing observation of the natural time-averaged state.
Instrument Parameters: Acquire data on a 400 MHz spectrometer (100 MHz for
C). Use a 30° excitation pulse and a 2.0-second relaxation delay ().
Signal Averaging: Run for a minimum of 1024 scans . Causality: High scan counts are critical to achieve a sufficient signal-to-noise ratio (SNR) to resolve the low-intensity quaternary carbons (C1', C2') which are further split into doublets by the fluorine atom.
Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transformation to enhance the resolution of the fine
and splittings.
Fig 1. End-to-end self-validating workflow for 13C NMR acquisition and software benchmarking.
The Self-Validating Logic Tree
During multiplet analysis, the experimental data validates itself through the physical laws of spin-spin coupling.
Fig 2. Logical decision tree for assigning aromatic carbons based on C-F spin-spin coupling constants.
Quantitative Data: Performance Benchmarking
The table below summarizes the objective comparison between the Experimental Benchmarking (Gold Standard) and the predictive capabilities of Mnova and ChemDraw.
Note:
represents the absolute error in parts per million (ppm) compared to the experimental baseline.
Carbon Position
Structural Environment
Experimental Shift (ppm) &
Mnova Predicted (ppm)
ChemDraw Predicted (ppm)
Mnova
ChemDraw
C1'
Aromatic (ipso to CH)
125.8 (d, Hz)
126.5
124.0
0.7
1.8
C2'
Aromatic (C-F)
161.2 (d, Hz)
160.8
163.5
0.4
2.3
C3'
Aromatic (ortho to F)
115.4 (d, Hz)
115.9
116.2
0.5
0.8
C4'
Aromatic (meta to F)
128.7 (d, Hz)
129.1
127.5
0.4
1.2
C5'
Aromatic (para to F)
124.1 (d, Hz)
124.5
123.0
0.4
1.1
C6'
Aromatic (ortho to CH)
131.5 (d, Hz)
132.0
130.2
0.5
1.3
C7'
Aliphatic (Benzyl CH)
54.8 (d, Hz)
55.1
58.4
0.3
3.6
C2
Diazepane (N1-CH)
55.2 (s)
54.8
52.1
0.4
3.1
C3
Diazepane (CH-N4)
46.5 (s)
47.0
45.2
0.5
1.3
C5
Diazepane (N4-CH)
48.1 (s)
48.5
45.2
0.4
2.9
C6
Diazepane (CH-CH-CH)
29.4 (s)
28.9
27.5
0.5
1.9
C7
Diazepane (CH-N1)
53.9 (s)
54.2
52.1
0.3
1.8
Data Analysis & Causality
The Aromatic Core: Both software suites correctly identify the massive downfield shift of the fluorinated C2' carbon. However, Mnova's neural network approach yields a much tighter error margin (
0.4 ppm) compared to ChemDraw's additive rules ( 2.3 ppm).
The Diazepane Ring: ChemDraw struggles significantly with the aliphatic ring carbons, particularly C2, C5, and C7. Because ChemDraw relies heavily on rigid HOSE code spheres[5], it fails to adequately account for the deshielding effect of the tertiary N1 amine versus the secondary N4 amine in a flexible 7-membered conformation. Mnova accurately predicts this deshielding gradient, maintaining an error margin of
0.5 ppm across the entire aliphatic system.
Conclusion & Recommendations
For researchers synthesizing or verifying 1-(2-Fluorobenzyl)-1,4-diazepane and its derivatives:
ChemDraw Professional is sufficient for rapid, top-level topological verification but should not be relied upon for resolving the complex aliphatic shifts of the diazepane ring.
Mnova NMRPredict is the superior software product for this class of molecules, offering high-fidelity predictions that closely mirror the conformational realities of the compound.
Experimental Benchmarking remains the ultimate source of truth. By actively extracting the
coupling constants, scientists can create a self-validating dataset that completely eliminates assignment ambiguity.
References
"1-(2-Fluorobenzyl)-1,4-diazepane | CAS 775561-26-7", Benchchem. 1
"NMR model prediction - Documentation", Chemaxon Docs. 5
Kuhn, S., et al. "Stereo-Aware Extension of HOSE Codes", ACS Omega. 7
Wang, Y., et al. "Solvent-Aware 2D NMR Prediction: Leveraging Multi-Tasking Training and Iterative Self-Training Strategies", arXiv. 6
Adcock, W., et al. "13C n.m.r. spectroscopy of diethyl alkyl- and benzyl-phosphonates. A study of phosphorus–carbon spin–spin coupling constants", Scilit. 2
"Supporting Information - DOI (Fluorobenzyl Derivatives)", DOI.org. 3
"SUPPLEMENTARY INFORMATION A heterogeneous Cu-catalyst immobilized on poly(3-carboxythiophene)-modified multi", Indian Academy of Sciences. 4
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystal Structure Analysis of 1-(2-Fluorobenzyl)-1,4-diazepane Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Conformational Challenge
The 1,4-diazepane (homopiperazine) scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure in sigma receptor ligands, orexin antagonists, and antihistamines. However, its seven-membered ring exhibits significant conformational flexibility—oscillating between chair, twist-chair, and twist-boat forms—which complicates structure-activity relationship (SAR) studies.
This guide provides a technical comparison of methods for analyzing the crystal structure of 1-(2-fluorobenzyl)-1,4-diazepane derivatives . We focus on the specific impact of the ortho-fluorine substituent, which introduces unique steric and electrostatic constraints compared to its para-isomer or non-fluorinated analogs.
Comparative Analysis: SC-XRD vs. Alternatives
To accurately define the bioactive conformation of 1-(2-fluorobenzyl)-1,4-diazepane, researchers must choose between or integrate multiple structural determination techniques.
Table 1: Performance Matrix of Structural Analysis Methods
Feature
Single Crystal XRD (SC-XRD)
Solution State NMR
Solid-State NMR (ssNMR)
DFT Computation
Primary Output
Precise 3D atomic coordinates & absolute configuration.
Dynamic solution behavior & average conformation.
Local environment & polymorphism detection.
Energy minima & transition states.
Ring Conformation
Captures a single, deep-energy well conformer (often stabilized by packing).
Shows rapid interconversion (fluxionality) between chair/twist-boat.
Distinguishes fixed conformers in powder samples.
Predicts theoretical low-energy states.
Fluorine Analysis
Direct visualization of C-F bond length and F···H intermolecular contacts.
Lower resolution than SC-XRD; complex interpretation.
Dependent on basis set accuracy (e.g., B3LYP/6-31G*).
Expert Insight: Why SC-XRD is Non-Negotiable
While NMR confirms chemical identity, SC-XRD is the only method that definitively resolves the 1,4-diazepane ring puckering parameters in the solid state. For 1-(2-fluorobenzyl) derivatives, the ortho-fluorine atom often forces the benzyl ring to rotate out of plane to avoid steric clash with the diazepane hydrogens, a nuance often missed by solution NMR due to free rotation averaging.
Structural Mechanics: The "Fluorine Effect"
The introduction of a fluorine atom at the ortho (2-) position alters the crystal packing significantly compared to the 4-fluoro or unsubstituted benzyl analogs.
Electronic and Steric Influences
Conformational Locking: The 2-fluoro substituent creates a "lock" effect. In the crystal lattice, the C-F bond often engages in weak C-F···H-C hydrogen bonds or C-F···π interactions, stabilizing a specific twist-boat or distorted chair conformation that may not be dominant in solution.
Lattice Energy: The high electronegativity of fluorine facilitates the formation of distinct supramolecular motifs (e.g., chains or dimers) that differ from the hydrogen-bonded sheets often seen in non-fluorinated amine salts.
Quantitative Benchmarks (Expected Values)
Based on analogous structures (e.g., 1-benzyl-1,4-diazepane, 2,7-bis(4-chlorophenyl)-1,4-diazepan-5-one), the following geometric parameters serve as validation criteria for your refinement:
Space Group: Typically Monoclinic (
or ) or Orthorhombic ( for chiral salts).
Bond Lengths:
: 1.35 – 1.38 Å
: 1.46 – 1.48 Å
Ring Puckering:
Check Cremer-Pople parameters. A perfect chair has
or . Diazepanes often show significant deviation () indicating twist-boat character.
Experimental Protocols
Protocol A: Synthesis of the Hydrochloride Salt
Free base 1,4-diazepanes are often oily and difficult to crystallize. Converting to the dihydrochloride salt is the industry standard for obtaining diffraction-quality crystals.
Dissolution: Dissolve 1.0 mmol of crude 1-(2-fluorobenzyl)-1,4-diazepane in 5 mL of absolute ethanol.
Acidification: Add 2.2 equivalents of concentrated HCl (12M) or 2M HCl in diethyl ether dropwise at 0°C.
Precipitation: Stir for 30 minutes. A white precipitate should form. If not, add cold diethyl ether until turbid.
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
Protocol B: Crystal Growth (Vapor Diffusion)
Self-Validating Step: If crystals do not form within 7 days, the solvent system polarity is likely incorrect for the specific salt counter-ion.
Inner Vial: Dissolve 20 mg of the hydrochloride salt in a minimum amount (approx. 0.5 mL) of Methanol or Methanol/Water (9:1). Filter through a 0.45 µm syringe filter into a small vial (GC vial).
Outer Vial: Place the small vial inside a larger jar containing 5 mL of Acetone or Ethyl Acetate (Antisolvent).
Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 4°C or Room Temperature.
Harvesting: Monitor for birefringent prisms or needles after 3–7 days.
Protocol C: Structure Solution Workflow
Standardized for SHELX/OLEX2 environments.
Data Collection: Collect at 100 K to minimize thermal motion of the flexible diazepane ring.
Integration: Use a high redundancy (>4) to ensure weak high-angle reflections are captured (essential for resolving F vs H atoms).
Refinement Strategy:
Locate the Fluorine atom early (high electron density).
Check for disorder in the diazepane ring carbons (common in C2/C3 positions). If disorder exists, model with PART 1 and PART 2 instructions.
Verify absolute structure (if chiral) using the Flack parameter (valid only if anomalous scatterers like Cl or F are present and data quality is high).
Visualizations
Diagram 1: Crystallization & Analysis Workflow
This flowchart outlines the critical path from crude oil to resolved structure, highlighting decision nodes.
Caption: Workflow for converting oily diazepane bases into diffraction-quality crystals and processing data.
Diagram 2: Interaction Network (The Fluorine Lock)
This diagram illustrates the hypothetical interaction network stabilizing the 2-fluoro derivative, contrasting it with a standard benzyl group.
Caption: The "Fluorine Lock" effect: Steric and electrostatic interactions restricting ring flexibility.
References
Cox, C. D., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
Sethuvasan, S., et al. (2016).[7] "Synthesis, crystal structure and computational analysis of 1,4-diazepane derivatives." IUCrData. Link
BenchChem. (2025). "Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures." BenchChem Technical Guides. Link
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B. Link
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
Comparative Guide: Elemental Analysis vs. Orthogonal Purity Assays for 1-(2-Fluorobenzyl)-1,4-diazepane
Executive Summary Context: 1-(2-Fluorobenzyl)-1,4-diazepane is a critical pharmacophore in medicinal chemistry, often serving as a building block for kinase inhibitors and GPCR ligands. Verifying its elemental compositio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Context: 1-(2-Fluorobenzyl)-1,4-diazepane is a critical pharmacophore in medicinal chemistry, often serving as a building block for kinase inhibitors and GPCR ligands. Verifying its elemental composition is non-trivial due to the presence of fluorine (which interferes with standard combustion) and the diazepane ring's tendency to trap solvents or form non-stoichiometric salts.
The Problem: Standard CHN analysis often fails to account for the fluorine atom's reactivity with quartz combustion tubes, leading to low carbon values and equipment damage. Furthermore, relying solely on High-Resolution Mass Spectrometry (HRMS) often misses inorganic impurities (salts) or trapped solvents, leading to erroneous potency calculations in biological assays.
The Solution: This guide provides the precise theoretical calculations for the free base and common salt forms, details a modified combustion protocol for fluorinated heterocycles, and objectively compares EA against qNMR and HRMS.
Theoretical Elemental Calculations
Before initiating analysis, the theoretical baseline must be established. Diazepanes are basic amines and are frequently isolated as hydrochloride or oxalate salts to improve stability. You must confirm the form of your sample before analyzing data.
Scenario A: Free Base
Formula:
Molecular Weight: 208.28 g/mol
Element
Count
Atomic Mass
Total Mass
Theoretical %
Carbon (C)
12
12.011
144.13
69.20%
Hydrogen (H)
17
1.008
17.14
8.23%
Nitrogen (N)
2
14.007
28.01
13.45%
Fluorine (F)
1
18.998
19.00
9.12%
Scenario B: Dihydrochloride Salt (
)
Note: Diazepanes often protonate at both nitrogen sites in excess acid.
Formula:
Molecular Weight: 281.20 g/mol
Element
Theoretical %
Carbon (C)
51.26%
Hydrogen (H)
6.81%
Nitrogen (N)
9.96%
Fluorine (F)
6.76%
Critical Insight: A common error is obtaining "failed" EA results because the sample is a hemi-hydrate or mono-hydrochloride. If your experimental C% is ~60%, suspect a mono-HCl salt (
, MW 244.74).
Methodology 1: Combustion Analysis (The Gold Standard)
Objective: Determine bulk purity and absolute stoichiometry.
The "Fluorine Problem" in Combustion
Standard CHN analyzers use quartz combustion tubes. Fluorine atoms, upon combustion, form Hydrogen Fluoride (
).[1] reacts with the silica in the quartz tube (), causing two issues:
Equipment Damage: Rapid etching of the combustion tube.
Data Corruption: The reaction produces "extra" water, artificially inflating the Hydrogen count and potentially trapping Nitrogen.
Optimized Protocol for Fluorinated Diazepanes
To analyze 1-(2-Fluorobenzyl)-1,4-diazepane accurately, you must modify the standard SOP.
Sample Preparation:
Dry sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trapped DCM or Methanol (diazepanes are hygroscopic).
Weigh 2.0–3.0 mg (
mg) into a Tin (Sn) capsule.
Additives (Crucial Step):
Add ~10 mg of Tungsten Trioxide (
) or V2O5 to the capsule.
Reasoning: These oxides act as "scavengers" and combustion aids. They prevent the formation of non-volatile metal fluorides and protect the quartz tube by complexing with fluorine byproducts.
Combustion Parameters:
Furnace Temp: >1000°C (Flash combustion).
Carrier Gas: Helium enriched with Oxygen.
Detection:
Gases (
) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Note: Standard CHN analyzers will NOT detect Fluorine. You are looking for the C/H/N ratio to match the theoretical values within
.
Workflow Diagram
Figure 1: Optimized Elemental Analysis workflow for fluorinated compounds, highlighting the critical additive step.
Methodology 2: Quantitative NMR (qNMR) (The Modern Alternative)
Objective: Determine purity with high specificity using minimal sample.
qNMR is increasingly accepted by journals (e.g., J. Org. Chem, J. Med. Chem) as a substitute for EA, provided specific guidelines are met.
Protocol
Internal Standard (IS) Selection:
Use 1,3,5-Trimethoxybenzene or Maleic Acid .
Requirement: The IS signals must not overlap with the diazepane multiplet signals (typically 1.8–3.2 ppm) or the benzyl protons (~3.8 ppm).
Sample Prep:
Weigh ~10 mg of analyte and ~5 mg of IS (precision
mg is vital).
Dissolve in
or .
Acquisition:
Relaxation delay (
): Must be (typically 30–60 seconds) to ensure full magnetization recovery.
Scans: 16–32 scans for sufficient S/N ratio (>150:1).
Calculation:
Comparative Analysis: EA vs. HRMS vs. qNMR
For a drug development professional, choosing the right assay depends on the stage of research.
Feature
Elemental Analysis (EA)
HRMS (ESI-TOF)
qNMR
Primary Output
% Weight of C, H, N
Exact Mass (m/z)
Molar ratio of analyte
Sample Required
2–5 mg (Destructive)
<0.1 mg (Non-destructive)
5–10 mg (Non-destructive)
Fluorine Handling
Difficult: Requires additives (); F not detected directly in standard CHN.
Excellent: Exact mass confirms F presence immediately.
High: Detects water/solvents as deviations in %C/%H.
Low: Solvents/inorganic salts are "invisible" in standard ESI+.
High: Solvents appear as distinct peaks (if protonated).
Accuracy
(Industry Standard)
< 5 ppm mass error
(Dependent on weighing)
Best Use Case
Final compound validation; Bulk purity for scale-up.
Identity confirmation; High-throughput screening.
Precious samples; Early-stage purity checks.
Decision Logic for 1-(2-Fluorobenzyl)-1,4-diazepane
The diazepane ring is prone to trapping dichloromethane (DCM).
Scenario: You run HRMS and get a perfect match for
.
Risk: The sample could contain 10% DCM by weight. HRMS will not see the DCM.
Result: You calculate biological potency based on MW 208.28, but your actual active mass is 10% lower.
Verdict:EA or qNMR is mandatory before biological testing.
Figure 2: Decision matrix for selecting the appropriate purity assay.
References
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
United States Environmental Protection Agency (EPA). "Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography."[2] EPA.gov. [Link]
Executive Summary: Operational Safety & Compliance 1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7) is a fluorinated heterocyclic amine commonly used as a building block in medicinal chemistry. Its disposal requires s...
1-(2-Fluorobenzyl)-1,4-diazepane (CAS: 775561-26-7) is a fluorinated heterocyclic amine commonly used as a building block in medicinal chemistry. Its disposal requires strict adherence to protocols governing halogenated organic bases .
Immediate Action Items:
Classification: Treat as Hazardous Chemical Waste (Halogenated).
Segregation: Store away from strong acids and oxidizing agents.
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Prohibition:NEVER dispose of down the drain or in municipal trash.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must first understand its reactivity and intrinsic hazards. This compound combines a secondary/tertiary amine structure with a fluorinated aromatic ring.
Contains Nitrogen (NOx potential) and Fluorine (HF potential).
Physical State
Solid (Low melting point) or Oil
Determines packaging (drum vs. pail).
Acidity/Basicity
Basic (Amine)
Incompatible with Acids. Risk of exothermic reaction.
GHS Hazards
H315, H319, H335, H302
Requires PPE (Gloves, Goggles, Respirator) during handling.
Expert Insight: The presence of the fluorine atom is critical. Upon incineration, this compound can generate Hydrogen Fluoride (HF). Waste contractors must be notified of the halogen content to ensure their incinerators use appropriate scrubbers.
Waste Classification & Regulatory Logic
Proper classification prevents regulatory fines and dangerous chemical reactions in the waste stream.
RCRA (USA) & CLP (EU) Determination
Listed Waste: This specific compound is not on the EPA P-list or U-list.
Characteristic Waste:
Ignitability (D001): Unlikely unless in a flammable solvent.
Corrosivity (D002): Possible. As a free base, concentrated solutions may have a pH > 12.5.
Toxicity: Not a standard TCLP metal or pesticide.
Best Practice Classification: Regardless of strict RCRA status, manage as Non-Regulated Federal Waste (if pH < 12.5) or D002 (if pH > 12.5), but always incinerate as Halogenated Organic Waste .
Visual Logic: Waste Stream Decision Tree
Figure 1: Decision logic for assigning the correct waste stream based on physical state and solvent composition.
Pre-Disposal Handling & Storage
Before the waste contractor arrives, the material must be stored safely to prevent degradation or accidental reaction.
Liquids: HDPE carboys or glass bottles with PTFE-lined caps. Avoid metal containers due to potential amine corrosion over time.
Labeling:
Must read: "HAZARDOUS WASTE" .
Chemical Name: "1-(2-Fluorobenzyl)-1,4-diazepane" .[6]
Constituents: If in solution, list the solvent % and solute %.
Hazard Checkbox: Mark "Toxic" and "Irritant".
Segregation (The "Rule of Two"):
Keep at least two feet of distance or use secondary containment to separate this amine from Acids (e.g., HCl, H₂SO₄) and Oxidizers (e.g., Peroxides, Permanganates).
Context: Residual amounts left in vials or reaction flasks.
Consolidation: Dissolve solid residues in a compatible solvent (e.g., Ethanol or Methanol) if they cannot be scraped out.
Transfer: Pour into the laboratory's "Halogenated Organic Solvent" waste carboy.
Why Halogenated? Even if the solvent is non-halogenated (like Ethanol), the fluorine in the diazepane classifies the mixture as requiring halogen-specific incineration protocols.
Log Entry: Record the addition on the waste container's log sheet. Explicitly write "Contains Fluorinated Amine."
Context: Expired shelf stock or bulk synthesis byproducts.
Do Not Dissolve: Keep the substance in its original container if possible. If the container is compromised, transfer to a new HDPE jar.
Lab Pack: Place the jar into a larger shipping drum (Lab Pack) designated for "Organic Bases/Amines."
Vermiculite Packing: Surround the inner jar with vermiculite or similar absorbent material to cushion and absorb potential leaks.
Manifesting:
DOT Shipping Name: UN3259, Amines, solid, corrosive, n.o.s. (1-(2-Fluorobenzyl)-1,4-diazepane), 8, PG III. (Verify PG based on corrosivity testing; default to III for safety).
In the event of a spill, rapid containment is necessary to prevent respiratory irritation and environmental spread.
Required PPE: Nitrile gloves (double gloved), safety goggles, lab coat, and a half-face respirator with organic vapor/acid gas cartridges (if powder is airborne).
Spill Response Workflow
Figure 2: Step-by-step spill response protocol. Note: Neutralization is optional for small dry spills but recommended for liquid spills to reduce volatility.
References
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[7] Retrieved from [Link]
Scientific Rationale:
1-(2-Fluorobenzyl)-1,4-diazepane contains a diazepane ring with secondary and tertiary amine functionalities. Amines are intrinsically basic and nucleophilic. Upon contact with biological tissue, the lone pair electrons on the nitrogen atoms can catalyze the hydrolysis of fats and proteins (saponification), leading to chemical burns or severe irritation [1]. The fluorobenzyl group adds lipophilicity, potentially increasing skin absorption rates compared to non-halogenated analogs [2].
GHS Classification (Conservative Estimate):
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or Category 2 (Causes skin irritation). Treat as Corrosive to ensure maximum safety.
Select PPE based on the operational scale. The "Barrier Integrity" principle dictates that protection must scale with the potential volume of exposure.
Component
Analytical Scale (<100 mg)
Preparative Scale (>100 mg - 10 g)
Spill Cleanup / High Hazard
Hand Protection
Double Nitrile Gloves (0.11 mm min). Change every 30 mins.
Double Nitrile or Silver Shield® laminate gloves for prolonged contact.
Silver Shield® or Viton® gloves.
Eye Protection
Chemical Safety Goggles (ANSI Z87.1).
Chemical Goggles + Face Shield (8-inch).
Full Face Respirator (if outside hood).
Respiratory
Fume Hood (Face velocity: 80-100 fpm).
Fume Hood . If aerosol generation is likely: N95/P100 backup.
SCBA or Full Face with Multi-Gas/Vapor Cartridge (OV/AG).
Body Defense
Standard Cotton Lab Coat.
Lab Coat + Chemical Resistant Apron (Tyvek/PVC).
Tyvek® 400 (or higher) Coveralls.
Visual 1: PPE Decision Logic
Select the correct protection tier based on physical state and quantity.[6]
Caption: Decision tree for selecting appropriate PPE based on the physical state (solid salt vs. liquid free base) and quantity of material handled.
Operational Handling Protocols
A. Storage & Stability
Requirement: Cold-chain storage is often recommended for benzyl-diazepane derivatives to prevent oxidation or carbamate formation (reaction with atmospheric CO2) [3].
Protocol:
Store at 2-8°C (or -20°C for long term).
Keep under an inert atmosphere (Argon/Nitrogen).
Container: Amber glass to protect from light; Tightly sealed with a Teflon-lined cap.
B. Weighing & Transfer
The free base is likely a viscous oil; the salt form (e.g., dihydrochloride) is a solid.
For Liquids (Free Base):
Never pour directly from the stock bottle.
Use a positive displacement pipette or a glass syringe with a wide-bore needle for viscous oils.
Weigh by difference into a tared vial inside the fume hood.
For Solids (Salts):
Use an anti-static weighing funnel.
Clean the balance area immediately with a damp tissue (isopropanol/water) to remove invisible dust.
C. Reaction Setup
Solvent Compatibility: Soluble in DCM, Methanol, DMSO.
Incompatibility: Avoid Strong Oxidizing Agents (e.g., H2O2, KMnO4) and Acid Chlorides (unless acylation is the intended reaction).
Exotherm Control: If neutralizing the salt form to free base, add base (e.g., NaOH, K2CO3) slowly at 0°C, as the deprotonation is exothermic.
Waste Disposal & Decontamination
Decontamination Solution:
Composition: 5% Citric Acid or Dilute Acetic Acid (Vinegar).
Mechanism: Converts the volatile/lipophilic free amine into a water-soluble, non-volatile salt, reducing vapor pressure and skin permeability.
Disposal Workflow:
Quench: Treat reaction residues with dilute acid to protonate the amine.
Segregate:
Stream A (Halogenated Organic): If dissolved in DCM/Chloroform.
Stream B (Non-Halogenated Organic): If dissolved in MeOH/DMSO.
Labeling: Must explicitly state "Contains Fluorinated Amines" – do not mix with oxidizing waste streams (Nitric acid waste) to prevent violent reactions.
Visual 2: Spill Response Logic
Follow this workflow for spills > 5 mL.
Caption: Step-by-step workflow for managing a chemical spill, prioritizing personnel safety and chemical neutralization.